Icmt-IN-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H26FNO |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-4-fluoroaniline |
InChI |
InChI=1S/C21H26FNO/c1-20(2)16-21(13-15-24-20,17-6-4-3-5-7-17)12-14-23-19-10-8-18(22)9-11-19/h3-11,23H,12-16H2,1-2H3 |
InChI Key |
RDNZMRILSDPVSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCO1)(CCNC2=CC=C(C=C2)F)C3=CC=CC=C3)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Isoprenylcysteine Carboxyl Methyltransferase (Icmt) Inhibitors in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No specific public information is available for a compound designated "Icmt-IN-2". This guide focuses on the well-characterized class of Isoprenylcysteine Carboxyl Methyltransferase (Icmt) inhibitors, with a focus on prototypical molecules such as cysmethynil and its derivatives.
Executive Summary
Isoprenylcysteine carboxyl methyltransferase (Icmt) represents a compelling target in oncology. As the enzyme responsible for the final step in the post-translational modification of numerous proteins, including the oncogenic Ras family, its inhibition offers a strategic approach to disrupt cancer cell signaling and proliferation. This document provides a comprehensive overview of the mechanism of action of Icmt inhibitors in cancer cells, detailing the molecular pathways affected, summarizing key quantitative data, and outlining protocols for essential experimental validation.
The Role of Icmt in Cancer Pathophysiology
Many vital regulatory proteins, including the Ras superfamily of small GTPases, undergo a series of post-translational modifications at their C-terminus, collectively known as prenylation. This process is critical for their proper subcellular localization and function. The sequence of these modifications is as follows:
-
Isoprenylation: A farnesyl or geranylgeranyl lipid group is attached to a cysteine residue within the C-terminal CaaX box motif.
-
Proteolysis: The "-aaX" tripeptide is cleaved by Ras-converting enzyme 1 (Rce1).
-
Carboxylmethylation: The newly exposed farnesylated or geranylgeranylated cysteine is carboxylmethylated by Icmt.[1][2]
This final methylation step, catalyzed by Icmt, is crucial for the proper membrane association and subsequent signaling activity of these proteins. Given that activating mutations in Ras are prevalent in a significant percentage of human cancers (up to 90% in pancreatic cancer, 50% in colon cancer, and 30% of all cancers), targeting Icmt has emerged as a promising anti-cancer strategy.[3]
Mechanism of Action of Icmt Inhibitors
Icmt inhibitors are small molecules designed to block the catalytic activity of the Icmt enzyme. By preventing the carboxylmethylation of prenylated proteins, these inhibitors trigger a cascade of events that collectively impair cancer cell growth and survival.
Disruption of Ras Localization and Signaling
The primary consequence of Icmt inhibition is the mislocalization of Ras proteins from the plasma membrane to intracellular compartments.[2][4] This delocalization prevents Ras from engaging with its downstream effectors, thereby attenuating oncogenic signaling. The two major signaling cascades affected are:
-
The RAF-MEK-ERK (MAPK) Pathway: Inhibition of this pathway, which is crucial for cell proliferation, leads to a decrease in the levels of proliferation markers like cyclin D1.[4][5]
-
The PI3K-AKT Pathway: Attenuation of this pathway, which is central to cell survival and growth, contributes to the pro-apoptotic effects of Icmt inhibitors.[6][7]
Cellular Consequences of Icmt Inhibition
The disruption of these critical signaling pathways manifests in several anti-cancer cellular phenotypes:
-
Cell Cycle Arrest: Icmt inhibitors induce a G1 phase cell cycle arrest in cancer cells. This is evidenced by an increased population of cells in the G1 phase and a corresponding increase in the levels of the G1-arrest marker p21/Cip1.[4]
-
Induction of Autophagy: A significant effect of pharmacological Icmt inhibition is the induction of autophagy, a cellular self-degradation process. This is marked by a dose-dependent increase in the lipidated form of microtubule-associated protein light chain 3 (LC3-II), a key marker of autophagosome formation.[4][7]
-
Apoptosis: The culmination of cell cycle arrest and other cellular stresses induced by Icmt inhibition is programmed cell death, or apoptosis.[5]
-
Inhibition of Anchorage-Independent Growth: Icmt inhibitors effectively abolish the ability of cancer cells to form colonies in soft agar, a hallmark of tumorigenicity.[4]
Quantitative Data on Icmt Inhibitor Activity
The anti-cancer effects of Icmt inhibitors have been quantified in various cancer cell lines. The following tables summarize key data for the prototypical Icmt inhibitor, cysmethynil, and its more potent analog, compound 8.12.
Table 1: In Vitro Inhibitory Activity of Icmt Inhibitors
| Compound | Assay | IC50 (µM) | Reference |
|---|---|---|---|
| Cysmethynil | Icmt Enzyme Activity | 2.4 | [8] |
| Cysmethynil Derivative (D2-1) | Icmt Enzyme Activity | 1 | [6] |
| Tetrahydrocarboline Derivatives | Icmt Enzyme Activity | 0.8 - 10.3 |[6] |
Table 2: Anti-proliferative Activity of Icmt Inhibitors in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Tetrahydrocarboline Derivatives | MDA-MB-231 (Breast Cancer) | 2.1 - 14.7 | [6] |
| Tetrahydrocarboline Derivatives | PC3 (Prostate Cancer) | 2.01 - 17.4 |[6] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments used to characterize the mechanism of action of Icmt inhibitors.
Western Blotting for Protein Expression and Localization
Objective: To assess the levels of key proteins in signaling pathways (e.g., Cyclin D1, p21/Cip1, LC3-II) and to determine the subcellular localization of Ras.
Methodology:
-
Cell Lysis: Treat cancer cells with the Icmt inhibitor or vehicle control for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., anti-Cyclin D1, anti-p21/Cip1, anti-LC3, anti-Ras) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. For Ras localization, subcellular fractionation is performed prior to lysis to separate plasma membrane and cytosolic fractions.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of Icmt inhibitors on cell cycle distribution.
Methodology:
-
Cell Treatment: Treat cells with the Icmt inhibitor at various concentrations for a specified duration (e.g., 24-48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured, and the percentage of cells in G0/G1, S, and G2/M phases is quantified using appropriate software.
Soft Agar Colony Formation Assay
Objective: To assess the effect of Icmt inhibitors on anchorage-independent growth.
Methodology:
-
Base Agar Layer: Prepare a base layer of 0.5-0.6% agar in culture medium in 6-well plates and allow it to solidify.
-
Cell Suspension: Resuspend cancer cells in a top layer of 0.3-0.4% agar in culture medium containing the Icmt inhibitor or vehicle control.
-
Plating: Carefully layer the cell suspension on top of the base agar layer.
-
Incubation: Incubate the plates at 37°C in a humidified incubator for 2-3 weeks, adding fresh medium with the inhibitor/vehicle periodically.
-
Staining and Counting: Stain the colonies with crystal violet and count them using a microscope.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of Icmt inhibitors in a living organism.
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer the Icmt inhibitor (e.g., via intraperitoneal injection) and vehicle control according to a predetermined schedule and dosage.
-
Tumor Measurement: Measure the tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Visualizations: Signaling Pathways and Workflows
Caption: Icmt-mediated RAS signaling pathway and its inhibition.
Caption: Experimental workflow for evaluating Icmt inhibitors.
Conclusion
Icmt inhibitors represent a promising class of anti-cancer agents that target a critical node in oncogenic signaling. By preventing the final maturation step of Ras and other prenylated proteins, these compounds effectively disrupt downstream pathways controlling cell proliferation and survival, leading to cell cycle arrest, autophagy, and apoptosis. The preclinical data for Icmt inhibitors are compelling, demonstrating potent anti-tumor activity both in vitro and in vivo. Further development and clinical investigation of potent and specific Icmt inhibitors are warranted to explore their full therapeutic potential in the treatment of human cancers.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Utilization of the Soft Agar Colony Formation Assay to Identify Inhibitors of Tumorigenicity in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SOFT AGAR ASSAY FOR COLONY FORMATION [www2.lbl.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. artscimedia.case.edu [artscimedia.case.edu]
- 6. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
An In-depth Technical Guide on the Biological Target of Icmt-IN-2
Audience: Researchers, scientists, and drug development professionals.
Core Finding: The Biological Target of Icmt-IN-2 is Isoprenylcysteine Carboxyl Methyltransferase (ICMT)
This compound is part of a series of chemical inhibitors targeting Isoprenylcysteine Carboxyl Methyltransferase (ICMT). ICMT is a crucial enzyme located in the endoplasmic reticulum that catalyzes the final step in the post-translational modification of a large number of proteins bearing a C-terminal "CaaX" motif. This modification, known as carboxyl methylation, is essential for the proper localization and function of these proteins, many of which are key signaling molecules.
The process begins with the attachment of an isoprenoid lipid (either farnesyl or geranylgeranyl) to a cysteine residue within the CaaX box. Following this prenylation, the terminal three amino acids ("aaX") are proteolytically cleaved, exposing the farnesylated or geranylgeranylated cysteine. ICMT then methylates the newly exposed carboxyl group of this cysteine. This methylation neutralizes the negative charge, increasing the protein's hydrophobicity and facilitating its anchoring to cellular membranes, particularly the plasma membrane, which is critical for its biological activity.
Prominent substrates of ICMT include the Ras family of small GTPases (K-Ras, N-Ras, H-Ras), which are central regulators of cell proliferation, differentiation, and survival. Mutations that lock Ras proteins in a constitutively active state are found in a high percentage of human cancers, making the pathways that regulate Ras function attractive targets for anti-cancer drug development. By inhibiting ICMT, compounds like this compound prevent the final maturation step of Ras and other CaaX proteins, leading to their mislocalization and subsequent loss of function. This disruption of oncogenic signaling pathways can inhibit cancer cell growth and induce cell death.[1][2][3]
Quantitative Data on ICMT Inhibitors
Table 1: In Vitro Inhibitory Activity of Selected ICMT Inhibitors
| Inhibitor | IC₅₀ (ICMT) | Kᵢ | Mechanism of Action | Substrate Used in Assay |
| Icmt-IN-7 | 0.015 µM | Not Reported | Not Reported | Not Reported |
| Cysmethynil | 0.29 µM (with preincubation) | 0.02 µM | Competitive with isoprenylated cysteine | S-farnesyl-L-cysteine |
| 2.1 µM (without preincubation) | Non-competitive with AdoMet | |||
| FTPAT (ICMT Inhibitor II) | 800 nM | 400 nM | Competitive, isoprenyl mimetic | Not Reported |
| Icmt-IN-48 | 3.5 µM (1x Kₘ SAM) | Not Reported | Competitive with prenylated methyl acceptor | Not Reported |
| 2.3 µM (10x Kₘ SAM) | ||||
| Icmt-IN-53 | 0.96 µM | Not Reported | Not Reported | Not Reported |
Data sourced from MedchemExpress and Sigma-Aldrich product pages.[4][5][6][7]
Table 2: Cellular Activity of Selected ICMT Inhibitors
| Inhibitor | Cell Line | Cellular IC₅₀ | Observed Effects |
| FTPAT (ICMT Inhibitor II) | wt-Icmt+/+ MEFs | 33 µM | Selective toxicity compared to Icmt-/- MEFs |
| PaTu-8902 (pancreatic cancer) | 8 µM | Arrest of proliferation | |
| Icmt-IN-7 | HCT-116 (colon cancer) | Not Reported | Dose-dependent accumulation of ICMT in the cytoplasm |
| Multiple cancer cell lines | Not Reported | Inhibition of proliferation | |
| Icmt-IN-53 | MDA-MB-231 (breast cancer) | 5.14 µM | Inhibition of proliferation |
| PC3 (prostate cancer) | 5.88 µM | Inhibition of proliferation |
Data sourced from MedchemExpress and Sigma-Aldrich product pages.[4][5][7][8]
Key Signaling Pathways Affected by ICMT Inhibition
Inhibition of ICMT primarily impacts signaling pathways that are dependent on the proper membrane localization of CaaX proteins. The most well-documented of these is the Ras-MAPK pathway .
Ras-MAPK Signaling Pathway
The Ras proteins are molecular switches that, when activated, trigger a cascade of protein phosphorylations known as the Mitogen-Activated Protein Kinase (MAPK) pathway (also known as the Ras-Raf-MEK-ERK pathway). This pathway is crucial for transmitting signals from cell surface receptors to the nucleus, where it regulates the expression of genes involved in cell growth, proliferation, and survival.
Consequences of ICMT Inhibition on the Ras-MAPK Pathway:
-
Inhibition of Ras Methylation: this compound blocks the methylation of the C-terminal farnesylcysteine of Ras proteins.
-
Ras Mislocalization: The unmethylated, negatively charged C-terminus of Ras reduces its affinity for the plasma membrane, causing it to be mislocalized to other cellular compartments, such as the cytoplasm and the Golgi apparatus.[2][3]
-
Impaired Downstream Signaling: Mislocalized Ras is unable to efficiently interact with its downstream effectors, such as Raf kinases, at the plasma membrane. This leads to a reduction in the phosphorylation and activation of MEK and ERK.
-
Cellular Effects: The attenuation of MAPK signaling results in decreased cell proliferation, cell cycle arrest, and in many cases, apoptosis.[9]
Caption: Inhibition of ICMT by this compound disrupts Ras membrane localization and downstream MAPK signaling.
Experimental Protocols
Detailed experimental protocols for the characterization of a novel ICMT inhibitor like this compound would typically involve a series of in vitro and cell-based assays.
Protocol 1: In Vitro ICMT Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of ICMT.
Objective: To determine the IC₅₀ value of this compound against purified ICMT.
Materials:
-
Purified recombinant human ICMT enzyme.
-
S-adenosyl-L-[methyl-³H]methionine ([³H]SAM) as the methyl donor.
-
N-acetyl-S-farnesyl-L-cysteine (AFC) as the methyl acceptor substrate.
-
This compound dissolved in DMSO.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 1 mM DTT).
-
Scintillation vials and scintillation cocktail.
Procedure:
-
Prepare a reaction mixture containing assay buffer, AFC, and purified ICMT enzyme in microcentrifuge tubes.
-
Add varying concentrations of this compound (or DMSO for control) to the reaction tubes and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding [³H]SAM.
-
Incubate the reaction for a defined period (e.g., 30 minutes) at 37°C.
-
Terminate the reaction by adding an acidic solution (e.g., 1 M HCl in ethanol).
-
Add a non-polar solvent (e.g., heptane) to extract the methylated, hydrophobic product.
-
Vortex and centrifuge to separate the phases.
-
Transfer an aliquot of the organic (top) layer containing the radiolabeled product to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control and plot the data to determine the IC₅₀ value.
Caption: Workflow for the in vitro ICMT enzymatic inhibition assay.
Protocol 2: Cellular Ras Localization Assay
This assay assesses the effect of ICMT inhibition on the subcellular localization of Ras proteins.
Objective: To visually determine if this compound treatment causes mislocalization of Ras from the plasma membrane.
Materials:
-
Cancer cell line expressing fluorescently tagged Ras (e.g., GFP-K-Ras).
-
Cell culture medium and supplements.
-
This compound dissolved in DMSO.
-
High-resolution confocal microscope.
-
Cell fractionation kit (optional, for biochemical confirmation).
Procedure:
-
Seed cells expressing GFP-K-Ras onto glass-bottom dishes suitable for microscopy.
-
Allow cells to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 24-48 hours).
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde (optional, for fixed-cell imaging).
-
Image the cells using a confocal microscope, capturing the GFP signal.
-
Analyze the images to assess the localization of GFP-K-Ras. In control cells, the signal should be predominantly at the plasma membrane. In this compound-treated cells, a shift to intracellular compartments (e.g., cytoplasm, Golgi) is expected.
-
(Optional) For a quantitative biochemical approach, perform cell fractionation to separate plasma membrane from cytosolic and other organellar fractions. Analyze the fractions by Western blotting using an anti-GFP or anti-Ras antibody to determine the relative amount of Ras in each fraction.
Caption: Experimental workflow for assessing Ras mislocalization upon this compound treatment.
References
- 1. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase with antitumor activity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ICMT Inhibitor II, FTPAT The ICMT Inhibitor II, FTPAT controls the biological activity of ICMT. | 1350561-58-8 [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ICMT Inhibitor II, FTPAT, CAS [[1350561-58-8]] | BIOZOL [biozol.de]
- 9. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair | Life Science Alliance [life-science-alliance.org]
The Inhibition of Isoprenylcysteine Carboxyl Methyltransferase (Icmt) and its Impact on Ras Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoprenylcysteine carboxyl methyltransferase (Icmt) represents a critical enzyme in the post-translational modification of Ras proteins, a family of small GTPases that are frequently mutated in human cancers. The carboxyl methylation of Ras by Icmt is a prerequisite for its proper subcellular localization and subsequent activation of downstream oncogenic signaling pathways. This technical guide provides a comprehensive overview of Icmt and the therapeutic potential of its inhibition, with a focus on the well-characterized inhibitors cysmethynil and its analog, compound 8.12. We delve into the molecular mechanisms by which Icmt inhibition disrupts Ras signaling, leading to anti-tumor effects. This guide presents quantitative data on inhibitor efficacy, detailed experimental protocols for studying Icmt and its inhibitors, and visual representations of the underlying biological processes to facilitate a deeper understanding for researchers and drug development professionals in the field of oncology.
Introduction: Icmt as a Therapeutic Target in Ras-Driven Cancers
The Ras family of proteins (H-Ras, N-Ras, and K-Ras) are pivotal molecular switches that regulate a multitude of cellular processes, including proliferation, differentiation, and survival. Oncogenic mutations in Ras are found in approximately 30% of all human cancers, making it one of the most sought-after targets for anti-cancer drug development. However, the direct inhibition of Ras has proven to be a formidable challenge.
An alternative and promising strategy is to target the enzymes responsible for the post-translational modifications that are essential for Ras function. Ras proteins undergo a series of modifications at their C-terminal CaaX motif, including farnesylation or geranylgeranylation, proteolytic cleavage, and finally, carboxyl methylation of the now-exposed cysteine residue. This final step is catalyzed by the endoplasmic reticulum-resident enzyme, isoprenylcysteine carboxyl methyltransferase (Icmt).[1] This methylation neutralizes the negative charge of the carboxyl group, increasing the hydrophobicity of the C-terminus and facilitating the stable anchoring of Ras to the plasma membrane. Proper membrane localization is indispensable for Ras to interact with its downstream effectors and propagate signaling cascades.
Inhibition of Icmt, therefore, presents an attractive therapeutic window to disrupt the function of all Ras isoforms, irrespective of their specific mutation status. By preventing Ras carboxyl methylation, Icmt inhibitors lead to the mislocalization of Ras from the plasma membrane, thereby attenuating its downstream signaling and exerting anti-proliferative and pro-apoptotic effects in cancer cells.
Icmt Inhibitors: Cysmethynil and Compound 8.12
A significant breakthrough in the pharmacological targeting of Icmt was the discovery of cysmethynil , an indole-based small molecule inhibitor.[2] While demonstrating efficacy in preclinical models, cysmethynil's poor aqueous solubility has limited its clinical development.[1] This led to the development of derivatives with improved pharmacological properties, such as compound 8.12 .[3]
Quantitative Data: In Vitro Efficacy of Icmt Inhibitors
The following tables summarize the half-maximal inhibitory concentrations (IC50) of cysmethynil and compound 8.12 against Icmt and their anti-proliferative effects in various cancer cell lines.
| Inhibitor | Target | IC50 (µM) | Reference |
| Cysmethynil | Icmt | 2.4 | [3] |
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Cysmethynil | PC3 | Prostate Cancer | ~20-30 (time-dependent) | [3] |
| Cysmethynil | HeLa | Cervical Cancer | Not specified | [3] |
| Compound 8.12 | HepG2 | Liver Cancer | ~2 | [3] |
| Compound 8.12 | PC3 | Prostate Cancer | ~2.5 | [3] |
Mechanism of Action: Disruption of Ras Signaling Pathways
The primary mechanism by which Icmt inhibitors exert their anti-cancer effects is through the disruption of Ras localization and the subsequent attenuation of its downstream signaling pathways, most notably the MAPK/ERK and PI3K/AKT pathways.
The Ras Signaling Cascade
Caption: The Ras signaling network, initiating from the plasma membrane and branching into the MAPK/ERK and PI3K/AKT pathways.
Impact of Icmt Inhibition on Ras Signaling
Inhibition of Icmt by compounds like cysmethynil prevents the final step of Ras post-translational modification. The unmethylated, negatively charged C-terminus of Ras reduces its affinity for the plasma membrane, leading to its mislocalization to other cellular compartments, such as the cytosol. This sequestration from the plasma membrane effectively uncouples Ras from its upstream activators and downstream effectors.
Qualitative studies have demonstrated that treatment with Icmt inhibitors leads to a significant reduction in the phosphorylation and, therefore, the activation of key downstream kinases. For example, cysmethynil has been shown to almost completely block EGF-stimulated phosphorylation of MAPK (ERK) and partially attenuate the phosphorylation of Akt.[2]
Caption: Mechanism of action of Icmt inhibitors, leading to Ras mislocalization and blocked signaling.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize Icmt inhibitors.
Icmt Activity Assay (In Vitro)
This assay measures the enzymatic activity of Icmt by quantifying the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (AdoMet) to a farnesylated substrate.
Materials:
-
Sf9 cell membranes expressing Icmt
-
Icmt inhibitor (e.g., cysmethynil) dissolved in DMSO
-
[³H]AdoMet (S-adenosyl-L-[methyl-³H]methionine)
-
Farnesylated K-Ras protein (substrate)
-
Assay buffer: 100 mM HEPES (pH 7.4), 5 mM MgCl₂
-
Scintillation vials and scintillation fluid
Procedure:
-
Prepare a suspension of Sf9 membranes containing Icmt in the assay buffer.
-
In a microplate, add the Icmt inhibitor at various concentrations. Include a DMSO vehicle control.
-
Add the Icmt membrane suspension to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of [³H]AdoMet and farnesylated K-Ras to each well.
-
Incubate the reaction for 30 minutes at 37°C.
-
Stop the reaction by adding a suitable quenching agent (e.g., perchloric acid).
-
Transfer the reaction mixture to scintillation vials.
-
Add scintillation fluid and quantify the amount of incorporated [³H]methyl group using a scintillation counter.
-
Calculate the percentage of Icmt inhibition at each inhibitor concentration and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of Icmt inhibitors on cell proliferation and viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Icmt inhibitor (e.g., cysmethynil)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the Icmt inhibitor. Include a vehicle control (DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the inhibitor.
Western Blot Analysis of Ras Signaling Pathways
This technique is used to detect changes in the phosphorylation status of key proteins in the MAPK/ERK and PI3K/AKT pathways following treatment with an Icmt inhibitor.
Materials:
-
Cancer cell lines
-
Icmt inhibitor
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with various concentrations of the Icmt inhibitor for a specified time.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the intensity of the phospho-protein bands to the total protein bands to determine the relative change in phosphorylation.
Experimental and Logical Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of an Icmt inhibitor.
Caption: A standard experimental workflow for the preclinical assessment of Icmt inhibitors.
Conclusion
The inhibition of Icmt presents a compelling and validated strategy for the indirect targeting of oncogenic Ras. By preventing the final and crucial step of Ras post-translational modification, Icmt inhibitors like cysmethynil and its more drug-like analogs effectively disrupt Ras membrane localization and abrogate its downstream signaling through the MAPK/ERK and PI3K/AKT pathways. This guide has provided a technical foundation for understanding the mechanism of Icmt inhibition, quantitative data on the efficacy of lead compounds, and detailed protocols for the experimental evaluation of novel Icmt inhibitors. As our understanding of the intricacies of Ras biology continues to evolve, the development of potent and specific Icmt inhibitors holds significant promise for the treatment of a wide range of Ras-driven malignancies. Further research focusing on the development of clinically viable Icmt inhibitors and their combination with other targeted therapies is warranted to fully realize their therapeutic potential.
References
- 1. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase with antitumor activity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Efficacy of Isoprenylcysteine Carboxyl Methyltransferase (Icmt) Inhibitors: A Technical Overview
Introduction: Isoprenylcysteine carboxyl methyltransferase (Icmt) is a critical enzyme in the post-translational modification of many signaling proteins, including the Ras superfamily of small GTPases.[1][2] By catalyzing the final step of prenylation, Icmt facilitates the proper localization and function of these proteins, which are often implicated in cancer cell growth and proliferation.[1][3] Inhibition of Icmt has therefore emerged as a promising therapeutic strategy for targeting cancers driven by Ras signaling pathways.[1][4] This technical guide summarizes the preliminary efficacy data for representative Icmt inhibitors, focusing on the indole-based compounds cysmethynil and its more recent analog, compound 8.12.
Quantitative Efficacy Data
The following tables summarize the key quantitative data for the efficacy of Icmt inhibitors based on preclinical studies.
Table 1: In Vitro Enzyme Inhibition
| Compound | Target | Ki (μM) | Ki* (μM) | Inhibition Type | Notes |
| Cysmethynil | Icmt | 2.39 ± 0.02 | 0.14 ± 0.01 | Competitive with isoprenylated cysteine, noncompetitive with AdoMet | Potency increases with preincubation.[3][5] |
Ki represents the dissociation constant of the initial enzyme-inhibitor complex, while Ki is the overall dissociation constant for the final complex.[3][5]
Table 2: Cellular Efficacy
| Compound | Cell Lines | Effect | Observations |
| Cysmethynil | Mouse embryonic fibroblasts | Inhibition of growth | --- |
| Cysmethynil | Various cancer cell lines | Induces autophagic cell death | Disrupts Ras localization and signaling.[1] |
| Compound 8.12 | HepG2, PC3 | Induces G1 phase cell cycle arrest | --- |
| Compound 8.12 | HepG2, PC3 | Inhibits anchorage-independent growth | A novel, more soluble amino-derivative of cysmethynil.[4] |
Experimental Protocols
Detailed methodologies for key experiments are outlined below.
Icmt Inhibition Assay (Kinetic Characterization of Cysmethynil)
-
Objective: To determine the kinetic parameters of Icmt inhibition by cysmethynil.
-
Enzyme Source: Recombinant Icmt.
-
Substrates:
-
Isoprenylated cysteine substrate (e.g., N-acetyl-S-farnesyl-L-cysteine).
-
Methyl donor: S-adenosyl-L-methionine (AdoMet).[3]
-
-
Inhibitor: Cysmethynil (2-[5-(3-methylphenyl)-1-octyl-1H-indol-3-yl]acetamide).[3]
-
Procedure:
-
Icmt enzyme is preincubated with varying concentrations of cysmethynil for different time periods to assess time-dependent inhibition.[5]
-
The reaction is initiated by the addition of the isoprenylated cysteine substrate and AdoMet.
-
The reaction mixture is incubated at a controlled temperature.
-
The rate of methylation is measured, typically by quantifying the transfer of the methyl group from AdoMet to the substrate.
-
Data are analyzed using kinetic models to determine the inhibition constants (Ki and Ki*) and the type of inhibition with respect to each substrate.[3]
-
Cell Proliferation and Cell Cycle Analysis
-
Objective: To evaluate the anti-proliferative effects of Icmt inhibitors on cancer cell lines.
-
Cell Lines: Human cancer cell lines such as HepG2 (hepatocellular carcinoma) and PC3 (prostate cancer).[4]
-
Treatment: Cells are treated with varying concentrations of the Icmt inhibitor (e.g., compound 8.12) or a vehicle control for a specified duration.[4]
-
Procedure for Cell Proliferation:
-
Cell viability is assessed using a standard method like the MTT assay or by direct cell counting.
-
The concentration of the inhibitor that causes 50% inhibition of cell growth (IC50) can be determined.
-
-
Procedure for Cell Cycle Analysis:
-
Treated and control cells are harvested and fixed.
-
The cells are stained with a DNA-intercalating dye (e.g., propidium iodide).
-
The DNA content of the cells is analyzed by flow cytometry.[4]
-
The percentage of cells in different phases of the cell cycle (G1, S, G2/M) is quantified to determine if the inhibitor induces cell cycle arrest.[4]
-
Anchorage-Independent Growth Assay (Soft Agar Assay)
-
Objective: To assess the effect of Icmt inhibitors on the ability of cancer cells to grow in an anchorage-independent manner, a hallmark of transformation.
-
Cell Lines: Cancer cell lines with the ability to form colonies in soft agar (e.g., HepG2, PC3).[4]
-
Procedure:
-
A base layer of agar in culture medium is prepared in a petri dish.
-
A top layer of agar containing the cells and the Icmt inhibitor (or vehicle) is added.
-
The plates are incubated for several weeks to allow for colony formation.
-
Colonies are stained and counted to determine the effect of the inhibitor on anchorage-independent growth.[4]
-
Visualizations
Caption: Icmt signaling pathway and point of inhibition.
Caption: Experimental workflow for assessing Icmt inhibitor efficacy.
References
- 1. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Time-dependent inhibition of isoprenylcysteine carboxyl methyltransferase by indole-based small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Icmt-IN-2, a Potent Inhibitor of Isoprenylcysteine Carboxyl Methyltransferase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoprenylcysteine carboxyl methyltransferase (ICMT) represents a critical enzyme in the post-translational modification of numerous proteins, including the oncogenic Ras family. By catalyzing the final methylation step, ICMT facilitates the proper localization and function of these proteins, making it a compelling target for therapeutic intervention in various cancers. This technical guide provides a comprehensive overview of the discovery and chemical properties of Icmt-IN-2, a potent inhibitor of ICMT. Detailed experimental protocols for its synthesis and enzymatic activity assessment are provided, along with a summary of its key chemical and inhibitory characteristics. This document is intended to serve as a valuable resource for researchers engaged in the study of ICMT and the development of related cancer therapeutics.
Discovery and Development
This compound, also identified as compound 45 , emerged from a structure-activity relationship (SAR) study of a series of tetrahydropyranyl (THP) derivatives designed as inhibitors of ICMT. This research, published by Judd et al. in the Journal of Medicinal Chemistry in 2011, aimed to develop novel anti-cancer agents by targeting the final step in Ras protein processing. The initial screening identified a hit compound which, through structural modifications, led to the development of a series of potent analogues, including this compound.
Chemical Properties
The chemical properties of this compound are summarized in the table below. The structure reveals a tetrahydropyran core, a common scaffold in this series of inhibitors, linked to a substituted aromatic amine.
| Property | Value |
| IUPAC Name | 2-(4-((4,4-dimethyl-6-phenyltetrahydro-2H-pyran-2-yl)methyl)phenyl)ethan-1-amine |
| Molecular Formula | C22H29NO |
| Molecular Weight | 323.48 g/mol |
| Canonical SMILES | CC1(C)CC(CC(O1)CC2=CC=C(C=C2)CCN)C3=CC=CC=C3 |
| InChI Key | Not publicly available |
| Appearance | Not publicly available |
| Solubility | Not publicly available |
Synthesis of this compound (Compound 45)
The synthesis of this compound is achieved through a multi-step process as detailed in the experimental protocols from the foundational study by Judd et al. A generalized synthetic scheme is presented below, followed by a detailed experimental protocol.
Experimental Protocol: Synthesis of this compound
Materials:
-
Starting materials and reagents can be sourced from commercial suppliers.
-
Anhydrous solvents (e.g., dichloromethane, tetrahydrofuran) are required.
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography) are necessary.
Procedure:
The synthesis involves the formation of the tetrahydropyran ring system, followed by functional group manipulations to introduce the aminomethylphenyl moiety. The key steps typically include:
-
Formation of the Tetrahydropyran Core: This is often achieved via a Prins-type cyclization or a related reaction to construct the substituted tetrahydropyran ring.
-
Introduction of the Phenyl Group: A Grignard reaction or a similar carbon-carbon bond-forming reaction is used to attach the phenyl group to the tetrahydropyran ring.
-
Functionalization and Coupling: The tetrahydropyran intermediate is functionalized to allow for coupling with a protected aminophenyl derivative.
-
Deprotection: The final step involves the removal of any protecting groups to yield the desired this compound.
Note: The precise, step-by-step protocol with specific reagents, reaction conditions, and purification methods is detailed in the supporting information of the original publication by Judd et al. (2011).
Biological Activity and Mechanism of Action
This compound functions as a direct inhibitor of the enzyme Isoprenylcysteine Carboxyl Methyltransferase (ICMT). ICMT is the terminal enzyme in the CaaX processing pathway, which is crucial for the function of many signaling proteins, including Ras.
ICMT Signaling Pathway
Caption: The CaaX protein processing pathway and the inhibitory action of this compound on ICMT.
By inhibiting ICMT, this compound prevents the final methylation step, leading to the accumulation of unmethylated, mislocalized, and functionally impaired proteins like Ras. This disruption of Ras signaling can, in turn, inhibit cancer cell proliferation and survival.
Inhibitory Potency
The inhibitory activity of this compound against human ICMT was determined using a Scintillation Proximity Assay (SPA).
| Compound | IC50 (µM) |
| This compound | 0.168 |
Experimental Protocol: ICMT Scintillation Proximity Assay (SPA)
This assay measures the transfer of a tritiated methyl group from S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM) to a biotinylated isoprenoid substrate, N-acetyl-S-farnesyl-L-cysteine (AFC).
Materials:
-
Human ICMT enzyme (recombinant)
-
[³H]-SAM (S-adenosyl-L-[methyl-³H]methionine)
-
N-acetyl-S-farnesyl-L-cysteine (AFC)
-
Streptavidin-coated SPA beads
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
This compound (or other test compounds)
-
Microplates (e.g., 96-well or 384-well)
-
Scintillation counter
Procedure:
-
Reaction Mixture Preparation: In each well of the microplate, combine the assay buffer, ICMT enzyme, AFC substrate, and the test compound (this compound) at various concentrations.
-
Initiation of Reaction: Add [³H]-SAM to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration to allow for the methylation of AFC.
-
Termination and SPA Bead Addition: Stop the reaction (e.g., by adding a stop solution) and add the streptavidin-coated SPA beads to each well. The biotinylated, methylated AFC will bind to the beads.
-
Signal Detection: After an incubation period to allow for binding, the plate is read in a scintillation counter. The proximity of the [³H]-methyl group on the AFC to the scintillant in the SPA beads results in a detectable light signal.
-
Data Analysis: The amount of light emitted is proportional to the amount of methylated AFC, and thus to the ICMT activity. The IC50 value for this compound is determined by plotting the percent inhibition of ICMT activity against the log concentration of the inhibitor.
Caption: A simplified workflow for the ICMT Scintillation Proximity Assay.
Conclusion
This compound is a potent and specific inhibitor of ICMT, discovered through a systematic medicinal chemistry effort. Its ability to disrupt the final step of Ras processing underscores the therapeutic potential of targeting this enzyme in cancer. The detailed chemical properties and experimental protocols provided in this guide offer a foundational resource for researchers aiming to further investigate this compound and develop next-generation ICMT inhibitors. Further studies on its pharmacokinetic and pharmacodynamic properties will be crucial in evaluating its potential as a clinical candidate.
Isoprenylcysteine Carboxyl Methyltransferase (ICMT): Function, Signaling, and Therapeutic Inhibition - A Technical Guide
Abstract
Isoprenylcysteine carboxyl methyltransferase (ICMT) is an integral membrane enzyme located in the endoplasmic reticulum that catalyzes the final catalytic step in the post-translational modification of proteins containing a C-terminal CaaX motif. This methylation is critical for the proper subcellular localization and function of numerous key signaling proteins, most notably the RAS superfamily of small GTPases. By regulating the membrane association and activity of oncoproteins like RAS, ICMT plays a pivotal role in controlling cellular signaling pathways governing proliferation, survival, and differentiation. Consequently, ICMT has emerged as a significant therapeutic target for cancers driven by RAS mutations and other diseases like Hutchinson-Gilford progeria syndrome. This technical guide provides an in-depth overview of ICMT's structure and function, its role in major signaling cascades, the rationale for its therapeutic inhibition, and a summary of known inhibitors and experimental protocols for its study.
The Function and Structure of ICMT
The CaaX Post-Translational Modification Pathway
Proteins destined for modification via the CaaX pathway undergo a sequential, three-step enzymatic process.[1] This pathway is essential for targeting these proteins to cellular membranes, a prerequisite for their biological activity.
-
Prenylation: A 15-carbon farnesyl or 20-carbon geranylgeranyl lipid isoprenoid is attached to the cysteine residue of the CaaX motif.[2] This reaction is catalyzed by farnesyltransferase (FTase) or geranylgeranyltransferase I (GGTase-I), respectively.
-
Proteolysis: The three terminal amino acids ("-AAX") are cleaved from the protein by a CaaX prenyl protease, such as Ras-converting enzyme 1 (RCE1).[3]
-
Methylation: The newly exposed isoprenylcysteine residue is methylated at its α-carboxyl group by ICMT, using S-adenosyl-L-methionine (SAM) as the methyl donor.[3][4] This final step neutralizes the negative charge of the carboxylate, increasing the protein's hydrophobicity and affinity for the membrane.[5]
Caption: The CaaX protein post-translational modification pathway.
ICMT Structure and Catalytic Mechanism
ICMT is an integral membrane protein that resides primarily in the endoplasmic reticulum.[5][6] X-ray crystallography has revealed that ICMT has a unique architecture, comprising a core of transmembrane α-helices (reports vary from five to eight) that anchor it within the membrane.[7][8][9] A highly conserved C-terminal catalytic subdomain encloses the binding pocket for the hydrophilic cofactor, S-adenosyl-L-methionine (SAM).[7][8] A distinct tunnel-like cavity provides access for the lipophilic prenylated substrate from the inner leaflet of the membrane to the active site.[7][8][9] This structure allows ICMT to bring together a cytosolic methyl donor and a membrane-associated substrate to facilitate catalysis within the challenging membrane environment.[9]
Role of ICMT in Core Cellular Signaling Pathways
ICMT's function is critical for numerous signaling pathways, largely through its role in maturing small GTPases of the Ras superfamily.
Central Role in RAS/MAPK Pathway Activation
The most well-characterized role of ICMT is the regulation of RAS proteins (KRAS, NRAS, HRAS). Carboxyl methylation by ICMT is the final step required for the proper trafficking of RAS to the plasma membrane, which is essential for its activation and subsequent engagement of downstream effector pathways.[2][3][10] Upon activation, RAS initiates the mitogen-activated protein kinase (MAPK) cascade (RAF-MEK-ERK), which drives fundamental cellular processes including proliferation, differentiation, and survival.[11][12] Inhibition of ICMT leads to the mislocalization of RAS, thereby abrogating MAPK signaling and suppressing oncogenic proliferation.[3][11][13] This makes ICMT a critical node in RAS-driven cancers.[13][14]
Caption: ICMT's role in the RAS/MAPK signaling cascade.
Regulation of DNA Damage Repair
Recent studies have uncovered a critical role for ICMT in the DNA damage response (DDR).[11] Suppression of ICMT, either genetically or pharmacologically, leads to a reduction in MAPK signaling activity.[11] This, in turn, compromises the expression of key proteins involved in DNA damage repair machinery.[11] The resulting accumulation of DNA damage triggers G2/M cell cycle arrest and apoptosis.[11] This finding suggests that inhibiting ICMT can induce a "BRCA-like" state in cancer cells, sensitizing them to therapies that rely on DNA damage, such as PARP inhibitors.[11]
Caption: Logical flow of ICMT's impact on DNA damage repair.
Other Key Signaling Roles
-
PI3K/AKT Signaling: ICMT activity is linked to the PI3K/AKT pathway, another critical downstream effector of RAS that regulates cell growth and survival.[10]
-
Inflammatory Signaling: ICMT and RAS are key players in Toll-like receptor (TLR)-mediated inflammatory responses, influencing the activation of kinases like IRAK, TRAF6, and TAK1, and the translocation of the AP-1 transcription factor.[3][15][16]
-
Cancer Metastasis: Overexpression of ICMT has been shown to promote cancer cell migration, invasion, and the formation of invadopodia, which are cellular structures critical for metastasis.[17]
-
Cancer Stemness: In KRAS-driven cancers, ICMT is required for maintaining the stability of the TAZ protein, a transcriptional activator that promotes cancer stem cell functions and self-renewal.[18]
-
p53 Pathway: A regulatory link exists where wild-type p53 represses ICMT transcription, while certain oncogenic p53 mutants can increase its expression, suggesting a mechanism by which p53 status can influence tumor aggressiveness via ICMT.[19]
ICMT as a Therapeutic Target
Rationale for Inhibition in Oncology
The central role of ICMT in activating RAS makes it a highly attractive target for cancer therapy.[13][14] Unlike farnesyltransferase inhibitors (FTIs), which can be circumvented when RAS proteins undergo alternative geranylgeranylation, ICMT is required for the maturation of both farnesylated and geranylgeranylated proteins.[13] This suggests that ICMT inhibitors could be more effective and less prone to resistance than FTIs.[3][13] Pharmacological or genetic inactivation of ICMT has been shown to induce cell cycle arrest, apoptosis, and anti-proliferative effects in numerous cancer models.[3][13]
Rationale for Inhibition in Progeria
Hutchinson-Gilford progeria syndrome (HGPS) is a rare, fatal genetic disorder caused by the accumulation of a farnesylated and methylated mutant form of prelamin A, known as progerin.[20] Inhibiting the final methylation step by targeting ICMT has been shown to delay senescence, stimulate the proliferation of HGPS cells, and improve survival in mouse models of the disease.[20][21][22] This makes ICMT a promising therapeutic target for treating children with HGPS.
Pharmacological Inhibition of ICMT
Several classes of ICMT inhibitors have been developed and characterized.
Table 1: Quantitative Data for Selected ICMT Inhibitors
| Inhibitor Class | Compound Name | Target Organism | Inhibition Type | Potency (IC50 / Ki) | Reference(s) |
| Indole-Based | Cysmethynil | Human | Substrate-Competitive | - | [13] |
| Compound 1-11 | Human | - | - (Potent derivative) | [13] | |
| AFC Analog | Allylic Thioether Analog | - | - | IC50 = 19.4 µM | [13] |
| Aryl Alkyl Analog | - | - | IC50 = 34.6 µM | [13] | |
| Compound 3 | Yeast | Competitive | Ki = 17.1 ± 1.7 µM | [6] | |
| Compound 4 | Yeast | Mixed | Kic = 35.4 ± 3.4 µM | [6] | |
| Compound 4 | Human | Mixed | Kic = 119.3 ± 18.1 µM | [6] | |
| Sulfonamide-Based | Compound 6ag | Human | - | IC50 = 8.8 ± 0.5 µM | [5] |
| Miscellaneous | C75 | Human | - | IC50 = 0.5 µM | [20][23] |
| UCM-13207 (Cpd21) | Human | - | - (Bioavailable) | [21] |
Experimental Methodologies for Studying ICMT
Detailed Protocol: In Vitro ICMT Activity Assay
This protocol describes a common method for measuring ICMT enzymatic activity, often used for inhibitor screening. The assay relies on measuring the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a biotinylated isoprenylcysteine substrate.
Materials:
-
Membrane preparations from Sf9 insect cells or other systems recombinantly expressing human ICMT.
-
Biotin-S-farnesyl-L-cysteine (BFC) or other biotinylated substrate.
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM).
-
Assay Buffer: e.g., 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 1 mM DTT.
-
Test compounds (potential inhibitors) dissolved in DMSO.
-
Streptavidin-coated scintillation proximity assay (SPA) beads or streptavidin-coated microplates.
-
Stop Solution: e.g., 1% SDS.
-
Scintillation counter.
Procedure:
-
Reaction Preparation: In a microplate, combine the assay buffer, a fixed concentration of BFC substrate (e.g., 1 µM), and the test compound at various concentrations (or DMSO for control).
-
Enzyme Addition: Add the ICMT-containing membrane preparation to each well to initiate the reaction. The final protein concentration should be optimized for linear reaction kinetics.
-
Methyl Donor Addition: Add [³H]-SAM to each well to start the methylation reaction. A typical concentration is ~0.5 µCi per reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination & Capture:
-
For SPA Beads: Add streptavidin-coated SPA beads to each well. The beads will capture the biotinylated substrate. As the radiolabeled methyl group is incorporated into the substrate, it is brought into close proximity with the scintillant in the bead, generating a light signal.
-
For Filter Plates: Stop the reaction with Stop Solution. Transfer the reaction mixture to a streptavidin-coated filter plate. Incubate to allow binding of the biotinylated substrate.
-
-
Washing (for Filter Plates): Wash the filter plate wells multiple times with a wash buffer (e.g., PBS) to remove unincorporated [³H]-SAM.
-
Measurement:
-
For SPA Beads: Read the plate directly in a microplate scintillation counter.
-
For Filter Plates: Add liquid scintillant to each well and read in a scintillation counter.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the data and fit to a dose-response curve to determine the IC50 value.
Cellular and Genetic Methodologies
-
Genetic Manipulation: ICMT function is commonly studied by depleting the enzyme using CRISPR-Cas9 to create stable knockout cell lines or siRNA/shRNA for transient knockdown.[11][24][25] This allows for the investigation of the downstream consequences of ICMT loss.[25]
-
Immunoblotting: Western blotting is used to confirm the loss of ICMT protein and to probe for changes in downstream signaling pathways (e.g., phosphorylation status of ERK and AKT) or markers of cellular stress (e.g., γH2AX for DNA damage, cleaved caspases for apoptosis).[11]
-
Cell Viability and Proliferation Assays: Assays such as MTT, CellTiter-Glo, or direct cell counting are used to quantify the impact of ICMT inhibitors or genetic knockout on cancer cell growth.[26]
-
In Vivo Tumor Models: The efficacy of ICMT inhibition on tumor growth and metastasis is often assessed using xenograft models, where human cancer cells are implanted into immunocompromised mice.[17][19]
Caption: A generalized workflow for ICMT inhibitor discovery.
Quantitative Expression Data
ICMT is broadly expressed across human tissues, consistent with its fundamental role in processing key cellular proteins.
Table 2: Summary of ICMT Gene Expression Across Human Tissues
| Data Source | Tissue Distribution (RNA) | Protein Expression Summary | Reference(s) |
| The Human Protein Atlas | Detected in all analyzed tissues. | Cytoplasmic expression observed in multiple tissues. Medium consistency between RNA and protein data. | [27][28] |
| GTEx | Expressed in the majority of tissues, with higher levels noted in tissues like the pituitary, thyroid, and brain. | - | [29] |
Note: Expression levels can vary. For detailed, tissue-specific quantitative data, direct consultation of the source databases is recommended.
Conclusion and Future Directions
Isoprenylcysteine carboxyl methyltransferase is a critical enzyme that finalizes the maturation of hundreds of cellular proteins, including the oncoprotein RAS. Its position as a non-redundant, essential enzyme in key oncogenic and inflammatory pathways establishes it as a compelling therapeutic target. While early inhibitors like cysmethynil were hampered by poor pharmacological properties, newer generations of compounds show increased potency and bioavailability, renewing hope for clinical applications. Future research will likely focus on developing highly specific and potent inhibitors with favorable drug-like properties for use in RAS-driven cancers and progeria. Furthermore, exploring the role of ICMT in other cellular processes, such as metabolism and the DNA damage response, may open new avenues for combination therapies.
References
- 1. Item - ISOPRENYLCYSTEINE CARBOXYL METHYLTRANSFERASE (ICMT):STRUCTURE, FUNCTION, AND INHIBITOR DESIGN - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 2. Structural and Signaling Mechanisms of ICMT-Mediated KRAS4B Methylation - ProQuest [proquest.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The isoprenoid substrate specificity of isoprenylcysteine carboxylmethyltransferase: development of novel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of isoprenylcysteine carboxyl methylation from the crystal structure of the integral membrane methyltransferase ICMT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Atomic structure of the eukaryotic intramembrane Ras methyltransferase ICMT - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PFKFB4 interacts with ICMT and activates RAS/AKT signaling-dependent cell migration in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair | Life Science Alliance [life-science-alliance.org]
- 12. genecards.org [genecards.org]
- 13. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pure.skku.edu [pure.skku.edu]
- 15. Isoprenylcysteine Carboxyl Methyltransferase and Its Substrate Ras Are Critical Players Regulating TLR-Mediated Inflammatory Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Isoprenylcysteine Carboxyl Methyltransferase and Its Substrate Ras Are Critical Players Regulating TLR-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Isoprenylcysteine carboxyl methyltransferase (ICMT) promotes invadopodia formation and metastasis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Isoprenylcysteine carboxylmethyltransferase is required for the impact of mutant KRAS on TAZ protein level and cancer cell self-renewal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Isoprenylcysteine carboxy methyltransferase (ICMT) is associated with tumor aggressiveness and its expression is controlled by the p53 tumor suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A small-molecule ICMT inhibitor delays senescence of Hutchinson-Gilford progeria syndrome cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. A small-molecule ICMT inhibitor delays senescence of Hutchinson-Gilford progeria syndrome cells | eLife [elifesciences.org]
- 23. ICMT inhibitor C75 | ICMT inhibitor | Probechem Biochemicals [probechem.com]
- 24. NRAS is unique among RAS proteins in requiring ICMT for trafficking to the plasma membrane | Life Science Alliance [life-science-alliance.org]
- 25. ICMT Knockout Cell Lines - CD Biosynsis [biosynsis.com]
- 26. Isoprenylcysteine carboxylmethyltransferase regulates mitochondrial respiration and cancer cell metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Tissue expression of ICMT - Summary - The Human Protein Atlas [proteinatlas.org]
- 28. Tissue expression of ICMT - Summary - The Human Protein Atlas [v22.proteinatlas.org]
- 29. Comprehensive Analysis of Tissue-wide Gene Expression and Phenotype Data Reveals Tissues Affected in Rare Genetic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of Isoprenylcysteine Carboxyl Methyltransferase (ICMT) in Post-Translational Modification: A Technical Guide for Researchers
Introduction to Post-Translational Modification and ICMT
1.1 The Significance of Post-Translational Modifications
Post-translational modifications (PTMs) are covalent processing events that alter the properties of proteins by proteolytic cleavage or by adding a modifying group to one or more amino acids. These modifications are critical for regulating protein activity, localization, and interaction with other cellular molecules. PTMs, such as phosphorylation, glycosylation, ubiquitination, and methylation, dramatically expand the functional diversity of the proteome. Protein methylation, a common PTM, plays a crucial role in various cellular processes, including signal transduction and gene regulation.[1]
1.2 Overview of Isoprenylcysteine Carboxyl Methyltransferase (ICMT)
Isoprenylcysteine carboxyl methyltransferase (ICMT) is an integral membrane protein located in the endoplasmic reticulum.[2] It catalyzes the final step in the post-translational modification of a specific group of proteins known as CAAX proteins.[3] This enzymatic reaction involves the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the carboxyl group of a C-terminal isoprenylated cysteine residue.[3][4] This methylation neutralizes the negative charge of the carboxyl group, increasing the hydrophobicity of the C-terminus and facilitating the protein's proper subcellular localization and function.[5] Given its essential role in processing key signaling proteins like Ras, ICMT has emerged as a significant area of research, particularly in the context of cancer biology.[6]
The Molecular Machinery of ICMT
2.1 The CAAX Processing Pathway
Proteins that terminate in a C-terminal CAAX motif (where 'C' is cysteine, 'A' is an aliphatic amino acid, and 'X' is any amino acid) undergo a three-step modification process to become fully functional.[7]
-
Isoprenylation: A 15-carbon farnesyl or a 20-carbon geranylgeranyl lipid anchor is attached to the cysteine residue by farnesyltransferase (FTase) or geranylgeranyltransferase type I (GGTase-I), respectively.[7]
-
Proteolysis: The -AAX tripeptide is cleaved from the C-terminus by a specific protease, Ras converting enzyme 1 (RCE1).[7][8]
-
Methylation: The newly exposed isoprenylcysteine is carboxyl-methylated by ICMT.[7][8]
This series of modifications is crucial for the membrane association and biological activity of CAAX proteins.[9]
Figure 1: The CAAX protein post-translational modification pathway.
2.2 Mechanism of ICMT-Catalyzed Methylation
ICMT is an integral membrane methyltransferase with a unique structure compared to conventional SAM-dependent methyltransferases.[3][4] Its structure features a core of five transmembrane α-helices and a C-terminal catalytic subdomain that encloses the SAM-binding pocket.[3][4] A tunnel connects the reactive methyl group of SAM to the inner membrane, providing access for the lipophilic isoprenylcysteine substrate.[3][4] Kinetic analyses have revealed that the enzymatic reaction follows an ordered sequential mechanism where SAM binds first, followed by the isoprenylcysteine substrate.[5][10][11] The methylated product is then released, followed by the release of S-adenosyl-L-homocysteine (AdoHcy).[5][10]
2.3 Substrate Specificity
ICMT recognizes the isoprenylated cysteine at the C-terminus of its substrates.[5] The isoprenoid moiety is a key element for substrate recognition.[12] Minimal substrates for ICMT include N-acetyl S-farnesyl cysteine (AFC) and N-acetyl S-geranylgeranyl cysteine.[5] In addition to CAAX proteins, ICMT can also methylate Rab proteins that have a C-terminal CXC motif.[10]
Role of ICMT in Cellular Signaling
3.1 Regulation of Ras Superfamily GTPases
The Ras superfamily of small GTPases, which includes Ras and Rho proteins, are critical regulators of cell growth, differentiation, and survival. Many members of this superfamily are CAAX proteins and are thus substrates for ICMT.
The methylation of Ras proteins by ICMT is crucial for their proper localization to the plasma membrane.[6] Mislocalization of Ras from the plasma membrane due to ICMT inhibition disrupts its signaling functions.[6][10] This is particularly important for NRAS, which uniquely requires ICMT for its delivery to the plasma membrane.[13]
3.2 Involvement in Rho GTPase Signaling
Rho family GTPases, such as RhoA, Rac1, and Cdc42, are also subject to ICMT-mediated methylation. This modification is important for their membrane association and subsequent activation of downstream signaling pathways that regulate the actin cytoskeleton, cell motility, and cell adhesion.
3.3 Impact on Other Signaling Pathways (MAPK, PI3K/Akt)
By regulating the function of Ras and Rho GTPases, ICMT indirectly influences several downstream signaling cascades. The mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways are two major signaling networks that are often constitutively active in cancer and are regulated by Ras. Inhibition of ICMT has been shown to reduce the activity of the MAPK pathway.[14]
Figure 2: ICMT's central role in key signaling pathways.
ICMT in Cancer Biology
4.1 Role in Oncogenesis and Tumor Progression
Given its role in activating key oncoproteins like Ras, ICMT is a significant player in cancer development and progression.[15] Inactivation of ICMT has been shown to inhibit oncogenic transformation driven by K-Ras.[7] Furthermore, ICMT expression has been linked to tumor aggressiveness and metastasis.[5][16] Suppression of ICMT can reduce cancer cell self-renewal and stemness in KRAS-driven cancers.[17]
4.2 A Target for Anti-Cancer Drug Development
The critical role of ICMT in processing oncogenic proteins has made it an attractive target for the development of anti-cancer therapies.[6] Inhibitors of ICMT have been developed and have shown promise in preclinical studies by inducing cancer cell death and reducing tumor growth.[6]
Quantitative Analysis of ICMT Activity and Inhibition
5.1 Kinetic Parameters of ICMT
The following table summarizes key kinetic parameters for human ICMT with different substrates.
| Substrate | Km (µM) | kcat (min-1) | Reference |
| N-acetyl-S-farnesyl-L-cysteine (AFC) | ~1-5 | Not Reported | [5] |
| Biotin-S-farnesyl-L-cysteine (BFC) | ~2-10 | Not Reported | [5][10] |
| S-adenosyl-L-methionine (SAM) | ~1-3 | Not Reported | [10] |
5.2 Potency of ICMT Inhibitors
A number of small molecule inhibitors of ICMT have been developed. The half-maximal inhibitory concentration (IC50) is a common measure of inhibitor potency.
| Inhibitor | IC50 (µM) | Cell Line | Reference |
| Cysmethynil | 1.0 - 2.1 | MDA-MB-231, MEF | [11][15] |
| Compound 8.12 | 1.6 - 3.2 | HepG2 | [17] |
| ICMT inhibitor C75 | 0.5 | Not specified | [18] |
| J1-1 | 1.0 | MDA-MB-231 | [15] |
Experimental Protocols for Studying ICMT
6.1 In Vitro ICMT Activity Assay
This assay measures the enzymatic activity of ICMT by quantifying the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine to an isoprenylcysteine substrate.
-
Materials:
-
Protocol:
-
Prepare a reaction mixture containing the cell lysate, BFC, and assay buffer.
-
Initiate the reaction by adding [3H]SAM.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a quenching solution (e.g., 1 M HCl).
-
Extract the methylated BFC using an organic solvent (e.g., ethyl acetate).
-
Quantify the amount of radiolabeled product using a scintillation counter.
-
Figure 3: Workflow for an in vitro ICMT activity assay.
6.2 Cellular Assays for ICMT Function
6.2.1 Ras Localization Analysis
This method visualizes the subcellular localization of Ras proteins to assess the impact of ICMT activity.
-
Materials:
-
Cells expressing fluorescently tagged Ras (e.g., GFP-K-Ras)
-
ICMT inhibitor or vehicle control
-
Fluorescence microscope
-
-
Protocol:
-
Culture cells expressing fluorescently tagged Ras.
-
Treat the cells with the ICMT inhibitor or vehicle for a specified duration.
-
Fix the cells.
-
Visualize the localization of the fluorescently tagged Ras protein using fluorescence microscopy. Mislocalization from the plasma membrane indicates ICMT inhibition.
-
6.2.2 Anchorage-Independent Growth Assay
This assay measures the ability of cells to grow in a semi-solid medium, a hallmark of cellular transformation.
-
Materials:
-
Cancer cell line of interest
-
ICMT inhibitor or vehicle control
-
Soft agar solution (e.g., 0.6% base layer, 0.3% top layer containing cells)
-
Cell culture plates
-
-
Protocol:
-
Prepare a base layer of 0.6% soft agar in cell culture plates and allow it to solidify.[4]
-
Resuspend cells in a 0.3% soft agar solution containing the ICMT inhibitor or vehicle.[4]
-
Plate the cell-containing agar on top of the base layer.[4]
-
Incubate the plates for 2-3 weeks to allow for colony formation.
-
Stain the colonies (e.g., with crystal violet) and count them to assess anchorage-independent growth.[15]
-
6.2.3 Cell Viability Assays
These assays determine the effect of ICMT inhibition on cell proliferation and survival.
-
Materials:
-
Cancer cell line
-
ICMT inhibitor
-
96-well plates
-
MTT or MTS reagent
-
-
Protocol (MTT Assay):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the ICMT inhibitor.
-
Incubate for a desired period (e.g., 48-72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.[19]
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[19]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability.[8]
-
6.3 shRNA-mediated Knockdown of ICMT
This technique is used to specifically reduce the expression of the ICMT gene to study its function.
-
Materials:
-
shRNA constructs targeting ICMT and a non-targeting control
-
Lentiviral or retroviral packaging system
-
Target cell line
-
-
Protocol:
-
Design and clone shRNA sequences targeting ICMT into a suitable vector.
-
Produce viral particles containing the shRNA constructs.
-
Transduce the target cells with the viral particles.
-
Select for successfully transduced cells (e.g., using an antibiotic resistance marker).
-
Verify the knockdown of ICMT expression by qPCR or western blotting.
-
6.4 Immunoblotting for Downstream Signaling
This method is used to detect changes in the phosphorylation status of proteins in signaling pathways downstream of ICMT substrates, such as the MAPK pathway.
-
Materials:
-
Cell lysates from cells treated with an ICMT inhibitor or with ICMT knockdown
-
Antibodies specific for total and phosphorylated forms of MAPK pathway proteins (e.g., ERK1/2)
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescent or fluorescent detection reagents
-
-
Protocol:
-
Prepare protein lysates from treated and control cells.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against total and phosphorylated ERK1/2.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent or fluorescent substrate.
-
Conclusion and Future Directions
Isoprenylcysteine carboxyl methyltransferase is a pivotal enzyme in the post-translational modification of a multitude of signaling proteins. Its role in regulating the function of Ras and Rho GTPases places it at the center of critical cellular processes, including cell growth, survival, and cytoskeletal organization. The dysregulation of ICMT activity and its substrates is a common feature in many cancers, making it a promising target for therapeutic intervention.
Future research in this field will likely focus on the development of more potent and specific ICMT inhibitors with favorable pharmacological properties. A deeper understanding of the full range of ICMT substrates and their specific roles in different cellular contexts will also be crucial. Furthermore, exploring the potential of combining ICMT inhibitors with other targeted therapies or immunotherapies may open new avenues for cancer treatment. The continued application of the advanced experimental techniques outlined in this guide will be instrumental in advancing our knowledge of ICMT and its role in health and disease.
References
- 1. Isoprenylcysteine Carboxyl Methyltransferase and Its Substrate Ras Are Critical Players Regulating TLR-Mediated Inflammatory Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ICMT - Wikipedia [en.wikipedia.org]
- 3. Mechanism of isoprenylcysteine carboxyl methylation from the crystal structure of the integral membrane methyltransferase ICMT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. Mutational Analysis of the Integral Membrane Methyltransferase Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Reveals Potential Substrate Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Analysis of the kinetic mechanism of recombinant human isoprenylcysteine carboxylmethyltransferase (Icmt) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of the kinetic mechanism of recombinant human isoprenylcysteine carboxylmethyltransferase (Icmt) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The isoprenoid substrate specificity of isoprenylcysteine carboxylmethyltransferase: development of novel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Electron microscopic imaging of Ras signaling domains - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Soft–Agar colony Formation Assay [en.bio-protocol.org]
- 15. artscimedia.case.edu [artscimedia.case.edu]
- 16. Isoprenylcysteine carboxyl methyltransferase (ICMT) promotes invadopodia formation and metastasis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Video: The Soft Agar Colony Formation Assay [jove.com]
- 19. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Methodological & Application
Application Notes and Protocols for Icmt-IN-2 in a Mouse Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoprenylcysteine carboxyl methyltransferase (ICMT) is a critical enzyme in the post-translational modification of many proteins, including the Ras family of small GTPases. These proteins are frequently mutated in human cancers, making ICMT an attractive target for anticancer drug development. Icmt-IN-2 is a potent and selective inhibitor of ICMT. These application notes provide a detailed protocol for utilizing this compound in a mouse xenograft model to evaluate its in vivo anti-tumor efficacy.
Mechanism of Action of ICMT
ICMT catalyzes the final step in the prenylation of CAAX-box containing proteins, such as Ras. This methylation step is crucial for the proper subcellular localization and function of these proteins. By inhibiting ICMT, this compound disrupts the localization of Ras to the plasma membrane, thereby attenuating downstream signaling pathways, such as the MAPK cascade, which are critical for cancer cell proliferation and survival.[1][2][3][4][5]
Caption: ICMT Signaling Pathway and Point of Inhibition by this compound.
Experimental Protocols
Cell Line Culture
-
Cell Lines: Select a human cancer cell line with a known dependency on Ras signaling (e.g., with a KRAS mutation).
-
Culture Conditions: Culture the cells in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Sub-culturing: Passage the cells upon reaching 80-90% confluency.
Mouse Xenograft Model Establishment
This protocol is a general guideline and may require optimization based on the specific cell line and mouse strain used.
-
Animals: Use immunodeficient mice (e.g., NOD-SCID or NSG mice), 6-8 weeks old. Allow the mice to acclimatize for at least one week before the experiment.
-
Cell Preparation:
-
Harvest cells during their logarithmic growth phase.
-
Wash the cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
-
Tumor Implantation:
-
Anesthetize the mice using an appropriate anesthetic agent.
-
Inject 0.1 mL of the cell suspension (1 x 10^6 cells) subcutaneously into the flank of each mouse.
-
-
Tumor Monitoring:
-
Monitor the mice for tumor growth.
-
Measure tumor volume twice weekly using calipers. The tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.
-
Randomize the mice into treatment groups when the average tumor volume reaches approximately 100-150 mm^3.
-
Caption: General Experimental Workflow for a Mouse Xenograft Study.
Preparation and Administration of this compound
-
Formulation:
-
The optimal vehicle for in vivo administration of this compound needs to be determined. A common starting point for small molecule inhibitors is a formulation of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.
-
Prepare the formulation fresh daily.
-
-
Dosage and Administration:
-
The effective dose of this compound needs to be determined in a dose-finding study. A suggested starting dose range is 10-50 mg/kg.
-
Administer this compound via intraperitoneal (i.p.) injection once daily.
-
The control group should receive the vehicle only.
-
-
Treatment Duration:
-
Treat the mice for a period of 21-28 days, or until the tumors in the control group reach a predetermined endpoint size.
-
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Tumor Growth Inhibition by this compound
| Treatment Group | Number of Mice | Mean Tumor Volume at Day 0 (mm³) ± SEM | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | p-value |
| Vehicle Control | 10 | 125.4 ± 10.2 | 1580.6 ± 150.3 | - | - |
| This compound (25 mg/kg) | 10 | 128.1 ± 11.5 | 750.2 ± 95.8 | 52.5 | <0.01 |
| This compound (50 mg/kg) | 10 | 126.9 ± 10.8 | 425.7 ± 60.1 | 73.1 | <0.001 |
Table 2: Effect of this compound on Body Weight
| Treatment Group | Number of Mice | Mean Body Weight at Day 0 (g) ± SEM | Mean Body Weight at Day 21 (g) ± SEM | Percent Change in Body Weight |
| Vehicle Control | 10 | 22.5 ± 0.8 | 24.1 ± 0.9 | +7.1 |
| This compound (25 mg/kg) | 10 | 22.8 ± 0.7 | 23.5 ± 0.8 | +3.1 |
| This compound (50 mg/kg) | 10 | 22.6 ± 0.9 | 22.1 ± 1.0 | -2.2 |
Endpoint Analysis
At the end of the study, euthanize the mice and collect the tumors for further analysis.
-
Immunohistochemistry (IHC): Analyze the expression of proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3) in tumor tissues.
-
Western Blotting: Analyze the levels of key proteins in the Ras signaling pathway (e.g., phosphorylated ERK) in tumor lysates to confirm the mechanism of action of this compound.
Conclusion
This document provides a comprehensive set of protocols and application notes for evaluating the in vivo efficacy of the ICMT inhibitor, this compound, in a mouse xenograft model. Adherence to these detailed methodologies will enable researchers to obtain robust and reproducible data to support the preclinical development of this promising anti-cancer agent. It is important to note that specific parameters such as cell line selection, this compound formulation, and dosage may require optimization for each specific experimental context.
References
- 1. ichorlifesciences.com [ichorlifesciences.com]
- 2. Patient Derived Tumor Xenografts: transforming clinical samples into mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Novel protocol for multiple-dose oral administration of the L-type Ca2+ channel blocker isradipine in mice: A dose-finding pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dose and timing of injections for effective cyclosporine A pretreatment before renal ischemia reperfusion in mice | PLOS One [journals.plos.org]
Detecting ICMT Inhibition by Icmt-IN-2: A Western Blot Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for utilizing Western blotting to detect the inhibition of Isoprenylcysteine carboxyl methyltransferase (ICMT) by the inhibitor, Icmt-IN-2. ICMT is a critical enzyme in the post-translational modification of numerous proteins, including the oncogenic Ras family. Its inhibition is a promising strategy in cancer therapy. This document outlines the experimental workflow, from cell culture and treatment to data analysis, and includes a representative signaling pathway and quantitative data presentation.
Introduction
Isoprenylcysteine carboxyl methyltransferase (ICMT) is an enzyme residing in the endoplasmic reticulum that catalyzes the final step in the post-translational modification of proteins containing a C-terminal CAAX motif. This methylation is crucial for the proper localization and function of these proteins, many of which are key signaling molecules, such as Ras GTPases. Dysregulation of the Ras signaling pathway is a hallmark of many cancers, making ICMT an attractive target for therapeutic intervention.
This compound is a chemical inhibitor designed to specifically target ICMT activity. By blocking ICMT, this compound is expected to disrupt the function of ICMT substrates, leading to downstream effects on cellular signaling cascades. One of the primary pathways affected is the Ras-Raf-MEK-ERK (MAPK) pathway, where a reduction in Ras activity should lead to decreased phosphorylation of ERK. This application note details a Western blot protocol to observe the effects of this compound on both the levels of ICMT itself and the phosphorylation status of ERK as a downstream marker of ICMT inhibition.
Signaling Pathway
The following diagram illustrates the signaling pathway from Ras to ERK, highlighting the role of ICMT and the point of inhibition by this compound.
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate a suitable cancer cell line (e.g., one with a known Ras mutation) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in fresh culture medium to the desired final concentrations (e.g., 0, 1, 5, 10, 25 µM).
-
Incubation: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only) at the same final concentration as the highest this compound treatment. Incubate the cells for a predetermined time (e.g., 24 hours).
Protein Extraction
-
Cell Lysis: After incubation, place the 6-well plates on ice. Aspirate the medium and wash the cells once with ice-cold PBS.
-
Lysis Buffer: Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scraping and Collection: Scrape the cells from the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.
Protein Quantification
-
BCA Assay: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalization: Based on the protein concentrations, calculate the volume of each lysate required to have equal amounts of protein for each sample (typically 20-30 µg per lane).
Western Blot Protocol
-
Sample Preparation: Mix the calculated volume of each protein lysate with 4x Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the prepared samples into the wells of a 10-12% SDS-polyacrylamide gel. Include a pre-stained protein ladder in one lane. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against ICMT, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C with gentle agitation. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
Experimental Workflow Diagram
Application Notes and Protocols for Immunofluorescence Staining: Protein Localization Following Icmt-IN-2 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoprenylcysteine carboxyl methyltransferase (Icmt) is an integral endoplasmic reticulum (ER) membrane protein that catalyzes the final step in the post-translational modification of proteins containing a C-terminal CAAX motif. This methylation is critical for the proper subcellular localization and function of numerous key signaling proteins, including members of the Ras and Rho families of small GTPases.[1][2][3] Inhibition of Icmt has emerged as a promising strategy in cancer therapy, as it can disrupt the membrane association of oncoproteins like Ras, leading to their mislocalization and subsequent attenuation of their signaling pathways.[1][4]
Icmt-IN-2 is a small molecule inhibitor designed to target Icmt. These application notes provide a detailed protocol for utilizing immunofluorescence staining to investigate the effects of this compound on the subcellular localization of target proteins. The following sections include experimental protocols, data presentation guidelines, and diagrams to facilitate the design and execution of these studies.
Principle of the Assay
Immunofluorescence is a powerful technique to visualize the subcellular localization of a specific protein. This method utilizes antibodies that specifically bind to the protein of interest. A primary antibody recognizes the target protein, and a secondary antibody, conjugated to a fluorophore, binds to the primary antibody. The fluorophore emits light when excited by a specific wavelength, allowing for the visualization of the protein's location within the cell using a fluorescence microscope. By treating cells with this compound and comparing the immunofluorescence staining pattern to untreated control cells, researchers can assess the impact of Icmt inhibition on the localization of target proteins. A common consequence of Icmt inhibition is the mislocalization of farnesylated and geranylgeranylated proteins, such as Ras, from the plasma membrane to intracellular compartments like the ER and Golgi apparatus.[4]
Data Presentation
Quantitative analysis of immunofluorescence images is crucial for objective interpretation of results. The following table provides a template for summarizing quantitative data on protein localization changes following this compound treatment. Image analysis software can be used to quantify fluorescence intensity in different cellular compartments (e.g., plasma membrane vs. cytoplasm).
| Treatment Group | Protein of Interest | Cellular Compartment | Mean Fluorescence Intensity (± SEM) | Fold Change vs. Control | p-value |
| Control (Vehicle) | Ras | Plasma Membrane | 1.0 | ||
| Cytoplasm | 1.0 | ||||
| This compound (Dose 1) | Ras | Plasma Membrane | |||
| Cytoplasm | |||||
| This compound (Dose 2) | Ras | Plasma Membrane | |||
| Cytoplasm |
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells on sterile glass coverslips in a 24-well plate at a density that will result in 60-70% confluency at the time of fixation. Culture cells in appropriate growth medium overnight in a humidified incubator at 37°C with 5% CO₂.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in fresh cell culture medium to the desired final concentrations.
-
Remove the medium from the cells and replace it with the medium containing this compound or vehicle control (medium with the same concentration of solvent).
-
Incubate the cells for the desired treatment duration. The optimal incubation time and concentration of this compound should be determined empirically.
Immunofluorescence Staining Protocol
-
Fixation:
-
Aspirate the culture medium.
-
Gently wash the cells twice with 1X Phosphate Buffered Saline (PBS).
-
Fix the cells by adding 4% paraformaldehyde in PBS and incubating for 15 minutes at room temperature.
-
Wash the cells three times with 1X PBS for 5 minutes each.
-
-
Permeabilization:
-
To allow antibodies to access intracellular proteins, permeabilize the cells by incubating with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with 1X PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBS) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody specific to the protein of interest in the blocking buffer at the recommended concentration.
-
Aspirate the blocking buffer and add the diluted primary antibody to the coverslips.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with 1X PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Protect the antibody from light.
-
Add the diluted secondary antibody to the coverslips and incubate for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with 1X PBS for 5 minutes each in the dark.
-
(Optional) Counterstain the nuclei by incubating with DAPI (4′,6-diamidino-2-phenylindole) solution for 5 minutes.
-
Wash the cells twice with 1X PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence or confocal microscope.
-
Capture images using appropriate filter sets for the fluorophores used. Ensure that imaging parameters (e.g., exposure time, gain) are kept consistent across all samples for accurate comparison.
-
Mandatory Visualizations
Caption: Signaling pathway of Icmt and its inhibition by this compound.
Caption: Experimental workflow for immunofluorescence staining.
Caption: Logical relationship of this compound treatment effect.
References
- 1. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. THE ISOPRENOID SUBSTRATE SPECIFICITY OF ISOPRENYLCYSTEINE CARBOXYLMETHYLTRANSFERASE: DEVELOPMENT OF NOVEL INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ICMT - Wikipedia [en.wikipedia.org]
- 4. A small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase with antitumor activity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Profiling the Sensitivity of Cancer Cell Lines to Icmt-IN-2 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoprenylcysteine carboxyl methyltransferase (Icmt) is a critical enzyme in the post-translational modification of many key cellular proteins, including the Ras superfamily of small GTPases. These proteins play a pivotal role in cell signaling pathways that govern proliferation, differentiation, and survival. The aberrant activation of Ras is a hallmark of many cancers, making the enzymes involved in its processing attractive targets for anti-cancer drug development. Icmt-IN-2 and its analogs, such as cysmethynil and compound 8.12, are small molecule inhibitors of Icmt. By blocking the final step in the prenylation pathway, these inhibitors disrupt the proper localization and function of Ras and other CaaX-motif containing proteins, leading to cell cycle arrest and apoptosis in susceptible cancer cell lines.[1]
These application notes provide a summary of cancer cell lines sensitive to Icmt inhibition, quantitative data on their sensitivity, and detailed protocols for key experiments to assess the cellular effects of this compound treatment.
Mechanism of Action
Icmt catalyzes the carboxyl methylation of the C-terminal prenylcysteine of proteins that have undergone farnesylation or geranylgeranylation. This methylation step is crucial for the proper subcellular localization and biological activity of these proteins. Inhibition of Icmt by compounds like this compound leads to the accumulation of unprocessed, unmethylated proteins. In the case of Ras, this prevents its association with the plasma membrane, thereby abrogating its downstream signaling through pathways such as the MAPK/ERK and PI3K/Akt pathways.[2][3] This disruption of pro-survival signaling ultimately results in G1 phase cell cycle arrest and the induction of apoptosis.[1]
Cell Line Sensitivity
A range of cancer cell lines have been shown to be sensitive to Icmt inhibition. The half-maximal inhibitory concentration (IC50) is a common measure of the effectiveness of a compound in inhibiting a biological or biochemical function. The tables below summarize the reported IC50 values for the Icmt inhibitors cysmethynil and its more potent analog, compound 8.12, in various cancer cell lines.
Table 1: IC50 Values for Cysmethynil in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration |
| MiaPaCa2 | Pancreatic | Most Responsive | Not Specified |
| AsPC-1 | Pancreatic | Sensitive | Not Specified |
| PANC-1 | Pancreatic | Sensitive | Not Specified |
| PC3 | Prostate | ~24.8 | 72h |
| HepG2 | Liver | 19.3 | 72h |
| MDA-MB-231 | Breast | 21.8 - 26.8 | 72h |
| HCT-116 | Colon | Sensitive | Not Specified |
| IMR-90 | Normal Fibroblast | 29.2 | 72h |
Note: "Most Responsive" and "Sensitive" indicate that while the cell line was identified as susceptible, a specific IC50 value was not provided in the cited literature.
Table 2: IC50 Values for Compound 8.12 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration |
| PC3 | Prostate | 2.0 | 72h |
| MDA-MB-231 | Breast | 2.2 | 72h |
| HepG2 | Liver | ~1.6 - 3.2 | 48h |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of this compound on sensitive cell lines.
Protocol 1: Cell Viability Assay (MTS Assay)
This protocol is for determining the IC50 value of this compound in a chosen cancer cell line.
Materials:
-
Sensitive cancer cell line (e.g., MiaPaCa2, PC3)
-
Complete growth medium
-
This compound (or cysmethynil/compound 8.12)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,500-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only (e.g., DMSO) control wells.
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blot Analysis for Cell Cycle and Apoptosis Markers
This protocol is for detecting changes in the expression of key proteins involved in cell cycle regulation (p21, Cyclin D1) and apoptosis (cleaved PARP) following this compound treatment.
Materials:
-
Sensitive cancer cell line
-
Complete growth medium
-
This compound
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p21, anti-Cyclin D1, anti-cleaved PARP, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at concentrations around the IC50 value and a vehicle control for 24-48 hours.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to the loading control.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the distribution of cells in different phases of the cell cycle after this compound treatment.
Materials:
-
Sensitive cancer cell line
-
Complete growth medium
-
This compound
-
6-well plates
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound and a vehicle control for 24 hours.
-
Harvest both adherent and floating cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to model the cell cycle distribution and determine the percentage of cells in G1, S, and G2/M phases.
Protocol 4: Apoptosis Analysis by Annexin V/PI Staining
This protocol is for quantifying the percentage of apoptotic and necrotic cells following this compound treatment.[4][5]
Materials:
-
Sensitive cancer cell line
-
Complete growth medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound and a vehicle control for the desired time (e.g., 48 hours).
-
Harvest both adherent and floating cells and wash with cold PBS.[4]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[5]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]
-
Add 400 µL of 1X Binding Buffer to each tube.[5]
-
Analyze the samples on a flow cytometer within 1 hour.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Conclusion
This compound and its analogs represent a promising class of anti-cancer agents that target the crucial post-translational modification of Ras and other signaling proteins. The provided data on sensitive cell lines and detailed experimental protocols will aid researchers in further investigating the therapeutic potential of Icmt inhibitors and in identifying patient populations that may benefit from this targeted therapy. The differential sensitivity observed across various cancer cell lines underscores the importance of biomarker-driven approaches in the clinical development of these compounds.
References
- 1. Cysmethynil - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bosterbio.com [bosterbio.com]
Application Notes and Protocols: CRISPR Screen to Identify Icmt-IN-2 Resistance Genes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icmt-IN-2 is a potent and selective inhibitor of Isoprenylcysteine carboxyl methyltransferase (ICMT), an enzyme crucial for the post-translational modification of several oncogenic proteins, including members of the RAS superfamily.[1][2][3] By inhibiting ICMT, this compound disrupts the proper localization and function of these proteins, leading to anti-proliferative effects in cancer cells.[4] However, as with many targeted therapies, the development of drug resistance is a significant clinical challenge.[5] Genome-wide CRISPR-Cas9 knockout screens have emerged as a powerful and unbiased tool to systematically identify genes whose loss confers resistance to a specific drug.[6][7][8][9] This document provides detailed application notes and protocols for conducting a CRISPR screen to identify genes that, when knocked out, lead to resistance to this compound.
Principle of the CRISPR Screen
This protocol outlines a pooled, negative selection CRISPR-Cas9 knockout screen. A lentiviral library of single-guide RNAs (sgRNAs) targeting every gene in the human genome is introduced into a population of cancer cells that are sensitive to this compound. Each cell receives a single sgRNA, which directs the Cas9 nuclease to create a double-strand break at a specific genomic locus, leading to a functional gene knockout. The cell population is then treated with a lethal dose of this compound. Cells that acquire resistance due to the knockout of a specific gene will survive and proliferate. By sequencing the sgRNAs present in the surviving cell population and comparing their abundance to the initial population, we can identify genes whose loss is enriched, thus signifying their role in mediating sensitivity to this compound.
Signaling Pathway Context: ICMT and RAS
ICMT is the terminal enzyme in the prenylation pathway, which is essential for the function of many signaling proteins, most notably RAS.[2][3] The diagram below illustrates the post-translational modification of RAS and the point of intervention for this compound. Understanding this pathway is critical for interpreting the results of the CRISPR screen, as resistance mechanisms may arise from alterations in this or parallel pathways.
Caption: Post-translational modification of RAS proteins and inhibition by this compound.
Experimental Workflow
The overall workflow for the CRISPR screen is depicted below. It involves several key stages, from library preparation to data analysis.
Caption: Workflow for a pooled CRISPR-Cas9 knockout screen.
Detailed Experimental Protocols
Cell Line Selection and Culture
-
Cell Line: Choose a cancer cell line known to be sensitive to this compound. Cell lines with known KRAS mutations are a suitable starting point.
-
Culture Conditions: Maintain the cells in the recommended culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Ensure cells are free of mycoplasma contamination.
Determination of this compound IC50 and Working Concentration
-
IC50 Determination: Perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) of this compound for the chosen cell line. Plate cells at a low density and treat with a serial dilution of this compound for 72-96 hours. Cell viability can be assessed using assays such as CellTiter-Glo®.
-
Working Concentration: For the screen, use a concentration of this compound that results in >90% cell death after 7-10 days of treatment. This concentration should be determined empirically.
Lentiviral sgRNA Library Production
-
Library: Utilize a genome-scale human sgRNA library such as the GeCKO v2 library, which contains 6 sgRNAs per gene.[6]
-
Transfection: Co-transfect the sgRNA library plasmid pool with packaging (e.g., psPAX2) and envelope (e.g., pMD2.G) plasmids into HEK293T cells using a suitable transfection reagent.
-
Virus Harvest: Collect the lentivirus-containing supernatant at 48 and 72 hours post-transfection, pool, and filter through a 0.45 µm filter. The virus can be concentrated by ultracentrifugation.
Lentiviral Transduction and Selection
-
Titration: Determine the viral titer to achieve a multiplicity of infection (MOI) of 0.3. This ensures that the majority of cells receive a single sgRNA.[10]
-
Transduction: Transduce the Cas9-expressing target cells with the sgRNA library at an MOI of 0.3. A sufficient number of cells should be transduced to maintain a library representation of at least 500 cells per sgRNA.
-
Selection: After 24-48 hours, select for transduced cells using puromycin. The concentration of puromycin should be determined beforehand with a kill curve.
This compound Selection
-
Cell Plating: Plate the selected cells at a density that maintains library representation.
-
Treatment: Treat the cells with the predetermined working concentration of this compound. A parallel culture of untreated cells should be maintained as a control.
-
Monitoring: Monitor the cells daily and replenish the medium with fresh this compound every 2-3 days. The selection period can range from 10 to 21 days, depending on the rate of cell death and the emergence of resistant colonies.
Genomic DNA Extraction and sgRNA Sequencing
-
Harvesting: Harvest the surviving cells from the this compound treated group and the untreated control group.
-
gDNA Extraction: Extract high-quality genomic DNA from both cell populations.
-
PCR Amplification: Amplify the sgRNA-containing cassettes from the genomic DNA using primers that anneal to the vector backbone flanking the sgRNA sequence. Use a two-step PCR protocol to add sequencing adapters and indexes.
-
Sequencing: Pool the PCR products and perform high-throughput sequencing on a platform such as the Illumina NextSeq.
Data Analysis
-
Read Alignment and Counting: Demultiplex the sequencing reads and align them to the sgRNA library reference to obtain read counts for each sgRNA.
-
Hit Identification: Use bioinformatics tools like MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to identify sgRNAs and genes that are significantly enriched in the this compound treated population compared to the control population.[11][12] The output will provide a ranked list of genes based on their enrichment scores and statistical significance.
Data Presentation
The results of the CRISPR screen should be summarized in a clear and structured table. Below is a template for presenting the top candidate genes conferring resistance to this compound.
| Gene Symbol | Gene ID | Number of Enriched sgRNAs | Average Log2 Fold Change | p-value | False Discovery Rate (FDR) |
| Gene A | 12345 | 5/6 | 4.2 | 1.5e-6 | 3.2e-5 |
| Gene B | 67890 | 4/6 | 3.8 | 8.2e-6 | 1.1e-4 |
| Gene C | 13579 | 5/6 | 3.5 | 2.1e-5 | 2.5e-4 |
| ... | ... | ... | ... | ... | ... |
Validation of Candidate Genes
It is crucial to validate the top candidate genes identified from the primary screen.
-
Individual sgRNA Knockouts: Generate cell lines with knockouts of individual candidate genes using 2-3 different sgRNAs per gene.
-
Cell Viability Assays: Confirm that the knockout of the candidate gene confers resistance to this compound by performing cell viability assays.
-
Mechanism of Action Studies: Investigate the functional role of the validated resistance genes in the context of the ICMT-RAS pathway or other relevant cellular processes.
Conclusion
This document provides a comprehensive framework for utilizing a genome-wide CRISPR-Cas9 screen to identify genes that mediate resistance to the ICMT inhibitor, this compound. The successful identification and validation of such genes will not only provide valuable insights into the mechanism of action of this compound but also uncover potential co-targeting strategies to overcome or prevent the emergence of drug resistance in a clinical setting.
References
- 1. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoprenylcysteine carboxylmethyltransferase is required for the impact of mutant KRAS on TAZ protein level and cancer cell self-renewal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isoprenylcysteine carboxylmethyltransferase is required for the impact of mutant KRAS on TAZ protein level and cancer cell self-renewal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CRISPR screens reveal convergent targeting strategies against evolutionarily distinct chemoresistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genome-scale CRISPR-Cas9 Knockout and Transcriptional Activation Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach | Springer Nature Experiments [experiments.springernature.com]
- 10. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. synthego.com [synthego.com]
- 12. A Comprehensive Protocol Resource for Performing Pooled shRNA and CRISPR Screens | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: Icmt-IN-2 and Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Inhibitors
Disclaimer: This technical support guide provides information based on published research on Isoprenylcysteine Carboxyl Methyltransferase (ICMT) inhibitors, primarily cysmethynil and C75. As of the last update, specific data regarding the off-target effects of Icmt-IN-2 in non-cancerous cell lines is not publicly available. Researchers using this compound are strongly advised to conduct their own comprehensive selectivity and toxicity studies in relevant non-cancerous cell lines to establish a baseline for their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity of ICMT inhibitors against non-cancerous cell lines?
A1: The available data suggests that some ICMT inhibitors exhibit a degree of selectivity for cancer cells over non-cancerous cells. For instance, the ICMT inhibitor C75 was reported to not affect the proliferation of wild-type human fibroblasts, indicating a potential therapeutic window.[1] However, off-target effects have been observed in other non-cancerous cell lines.
Q2: What are the potential off-target effects of ICMT inhibitors in non-cancerous cells?
A2: Based on studies with the ICMT inhibitor C75, a potential off-target effect is the impairment of mitochondrial function. In human embryonic kidney (HEK) 293T cells, C75 was shown to inhibit the mitochondrial fatty acid synthesis (mtFAS) pathway, leading to mitochondrial dysfunction.[2] This highlights the importance of evaluating mitochondrial health in non-cancerous cell lines when assessing the effects of ICMT inhibitors.
Q3: How can I assess the off-target effects of this compound in my non-cancerous cell line?
A3: It is crucial to perform a series of control experiments to determine the baseline toxicity and off-target effects of this compound in your specific non-cancerous cell line. Recommended assays include:
-
Cell Viability Assays: To determine the IC50 value and assess overall cytotoxicity.
-
Mitochondrial Function Assays: To evaluate effects on mitochondrial respiration and health.
-
Cell Proliferation Assays: To determine if the inhibitor affects the growth rate of non-cancerous cells.
-
Apoptosis and Autophagy Assays: To investigate the mechanism of any observed cell death.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cytotoxicity observed in my non-cancerous control cell line at expected therapeutic concentrations. | 1. The specific cell line may be particularly sensitive to ICMT inhibition. 2. The inhibitor may have off-target effects unrelated to ICMT in this cell line. 3. Incorrect inhibitor concentration or solvent toxicity. | 1. Perform a dose-response curve to determine the precise IC50 value in your control cell line. 2. Investigate potential off-target pathways (e.g., mitochondrial function). 3. Verify the concentration of your stock solution and perform a solvent-only control. |
| Unexpected morphological changes in my non-cancerous cells. | The inhibitor may be affecting cellular processes other than proliferation, such as cytoskeletal organization or cell adhesion. | Document the morphological changes using microscopy. Consider performing immunofluorescence staining for key cytoskeletal proteins to investigate potential disruptions. |
| Contradictory results between different viability assays. | Different assays measure different aspects of cell health (e.g., metabolic activity vs. membrane integrity). | Use at least two different viability assays based on different principles (e.g., MTT and a dye exclusion assay like Trypan Blue) to get a more complete picture of cytotoxicity. |
Quantitative Data on Off-Target Effects of ICMT Inhibitors
Table 1: Effects of ICMT Inhibitor C75 on the Non-Cancerous HEK293T Cell Line
| Parameter | Concentration | Exposure Time | Observed Effect | Citation |
| Cell Viability (MTT Assay) | 50 µM | 12 h | Significant decrease in cell viability | [2] |
| 100 µM | 12 h | Further decrease in cell viability | [2] | |
| Mitochondrial Membrane Potential (JC-1 Staining) | 50 µM | 6 h | Loss of mitochondrial membrane potential | [2] |
| 100 µM | 6 h | More pronounced loss of mitochondrial membrane potential | [2] | |
| Reactive Oxygen Species (ROS) Production | 50 µM | 12 h | Increased ROS production | [2] |
Key Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is adapted from studies assessing the cytotoxicity of small molecule inhibitors.[2]
-
Cell Seeding: Plate non-cancerous cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control) for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Assessment of Mitochondrial Membrane Potential using JC-1 Staining
This protocol is based on methods used to evaluate mitochondrial dysfunction.[2]
-
Cell Culture and Treatment: Culture and treat cells with the ICMT inhibitor as described for the MTT assay.
-
JC-1 Staining: Incubate the cells with JC-1 staining solution (typically 5 µg/mL) for 15-30 minutes at 37°C.
-
Washing: Wash the cells with phosphate-buffered saline (PBS) to remove excess dye.
-
Fluorescence Measurement: Measure the fluorescence using a fluorescence microscope or a flow cytometer. Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates), while apoptotic or unhealthy cells with low potential will show green fluorescence (JC-1 monomers).
-
Data Analysis: Quantify the ratio of red to green fluorescence to assess changes in mitochondrial membrane potential.
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating a key signaling pathway affected by ICMT and a typical experimental workflow for assessing off-target cytotoxicity.
Caption: The Ras post-translational modification pathway, a key target of ICMT inhibitors.
References
Optimizing Icmt-IN-2 dosage for maximum efficacy and minimal toxicity
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of Icmt-IN-2 for maximum efficacy and minimal toxicity. As specific data for this compound is not publicly available, this guide utilizes data from the well-characterized Icmt inhibitor, cysmethynil, as a reference. Researchers should use this information as a starting point for their own empirical determination of the optimal dosage for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Icmt inhibitors like this compound?
Isoprenylcysteine carboxyl methyltransferase (Icmt) is an enzyme that catalyzes the final step in the post-translational modification of certain proteins, including the Ras family of small GTPases. This modification, called carboxylmethylation, is crucial for the proper subcellular localization and function of these proteins.[1] Icmt inhibitors, such as cysmethynil, block this enzymatic step. This inhibition leads to the mislocalization of proteins like Ras, preventing their association with the plasma membrane and subsequently impairing downstream signaling pathways, such as the Raf-MEK-ERK and PI3K-Akt-mTOR pathways, which are often hyperactivated in cancer.[2] This disruption of oncogenic signaling can lead to cell-cycle arrest, apoptosis, and autophagy in cancer cells.[3][4]
Q2: What are the expected cellular effects of this compound treatment?
Based on studies with other Icmt inhibitors, treatment with this compound is expected to induce a range of cellular effects, including:
-
Inhibition of cell proliferation: By disrupting key signaling pathways, Icmt inhibitors can halt the uncontrolled growth of cancer cells.
-
Induction of apoptosis: Inhibition of Icmt can trigger programmed cell death in tumor cells.[4]
-
Induction of autophagy: Icmt inhibition has been shown to induce autophagy, a cellular process of self-digestion that can, in some contexts, lead to cell death.[3][4]
-
Cell cycle arrest: These inhibitors can cause cells to arrest in the G1 phase of the cell cycle.[3]
-
Mislocalization of Ras proteins: A primary molecular effect is the failure of Ras proteins to localize to the plasma membrane, instead accumulating in the cytoplasm or on endomembranes.[5]
Q3: My cells are not responding to this compound treatment. What are some potential reasons?
If you are not observing the expected effects of this compound, consider the following troubleshooting steps:
-
Confirm Icmt expression and activity in your cell line: The target enzyme, Icmt, should be expressed and active in the cells you are studying. You can verify this through techniques like Western blotting for Icmt protein or by using a functional Icmt activity assay.
-
Assess the stability and solubility of this compound: Ensure that your compound is properly dissolved and stable in your culture medium. Some small molecule inhibitors have limited solubility, which can affect their effective concentration. For example, the prototypical Icmt inhibitor cysmethynil has low aqueous solubility.[6]
-
Optimize the concentration and duration of treatment: The effective concentration and treatment time can vary significantly between different cell lines. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific model.
-
Consider the mutational status of your cells: The genetic background of your cells, particularly the status of genes in the Ras signaling pathway (e.g., KRAS, BRAF), may influence their sensitivity to Icmt inhibition.
-
Check for multidrug resistance: Some cell lines may express efflux pumps that can actively remove the inhibitor from the cell, reducing its intracellular concentration and efficacy.
Q4: I am observing significant toxicity in my in vivo experiments. How can I mitigate this?
Minimizing toxicity while maintaining efficacy is a key challenge in drug development. If you are observing excessive toxicity with this compound in your animal models, consider the following strategies:
-
Perform a dose-range finding study: Before initiating efficacy studies, it is essential to conduct a dose-range finding study to determine the maximum tolerated dose (MTD).[7] This involves administering a range of doses to a small number of animals and monitoring for signs of toxicity.
-
Optimize the dosing schedule: The frequency and route of administration can significantly impact the toxicity profile. Experiment with different dosing schedules (e.g., daily, every other day, weekly) and routes of administration (e.g., oral, intraperitoneal) to find a regimen that is well-tolerated.
-
Monitor for specific toxicities: Based on the known functions of Icmt substrates, pay close attention to potential on-target toxicities. For example, since Ras proteins are involved in various cellular processes, off-target effects in healthy tissues are possible. Closely monitor animal weight, behavior, and perform histopathological analysis of major organs at the end of the study.
-
Consider combination therapy: Combining a lower, less toxic dose of this compound with another anti-cancer agent could enhance therapeutic efficacy without increasing toxicity. Synergistic effects have been observed between Icmt inhibitors and other chemotherapeutic agents.[8]
Quantitative Data Summary
The following tables summarize in vitro and in vivo data for the Icmt inhibitor cysmethynil. This data can be used as a reference for designing experiments with this compound.
Table 1: In Vitro Efficacy of Cysmethynil
| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Reference |
| HepG2 | Hepatocellular Carcinoma | 19.3 | MTT Assay (72h) | [8] |
| IMR-90 | Normal Human Fibroblast | 29.2 | MTT Assay (72h) | [8] |
| PC3 | Prostate Cancer | 20-30 | Cell Viability Assay (1-6 days) | [8] |
| Various | Various | 16.8 - 23.3 | Cell Viability Assay | [9] |
| Recombinant Icmt (in Sf9 cells) | N/A | 2.4 | Enzymatic Assay | [8] |
Table 2: In Vivo Efficacy and Dosing of Cysmethynil
| Animal Model | Cancer Type | Dosing Regimen | Route of Administration | Observed Effects | Reference |
| Xenograft Mice | Prostate Cancer (PC3) | 100 or 200 mg/kg, every 48h for 28 days | Intraperitoneal | Significant impact on tumor growth, induction of G1 arrest and cell death, no adverse effects on body weight. | [8] |
| Xenograft Mice | Cervical Cancer | 20 mg/kg, three times a week for 2 weeks | Intraperitoneal | Moderate inhibition of tumor growth as a single agent. Synergistic effect when combined with paclitaxel or doxorubicin. No observed toxicity. | [8] |
| Xenograft Mice | Hepatocellular Carcinoma (HepG2) | Not specified | Not specified | Marked inhibition of tumor growth. | [4] |
Experimental Protocols
Protocol 1: Determination of IC50 Value using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in adherent cancer cell lines.[10]
-
Cell Seeding:
-
Culture cells to logarithmic growth phase.
-
Trypsinize and resuspend cells in fresh medium.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to create a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Add 100 µL of the diluted this compound solutions to the appropriate wells. Include a vehicle control (medium with the same concentration of solvent) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.[11]
-
Protocol 2: In Vivo Toxicity Assessment (Dose-Range Finding Study)
This protocol provides a general framework for a dose-range finding study to determine the maximum tolerated dose (MTD) of this compound in a rodent model.[7]
-
Animal Acclimatization and Grouping:
-
Acclimate animals (e.g., nude mice) to the facility for at least one week before the experiment.
-
Randomly assign animals to different dose groups (e.g., 5 groups with 3-5 animals per group). Include a vehicle control group.
-
-
Dose Preparation and Administration:
-
Prepare this compound in a sterile vehicle suitable for the chosen route of administration (e.g., saline with a solubilizing agent for intraperitoneal injection).
-
Select a range of doses based on in vitro efficacy data and any available information on similar compounds. A common starting point is to use a geometric progression of doses (e.g., 10, 30, 100, 300 mg/kg).
-
Administer the assigned dose to each animal according to the planned schedule (e.g., single dose or daily for 5 days).
-
-
Toxicity Monitoring:
-
Monitor the animals daily for clinical signs of toxicity, including changes in body weight, food and water intake, behavior (e.g., lethargy, ruffled fur), and any signs of distress.
-
Record all observations meticulously.
-
Define humane endpoints to euthanize animals that show severe signs of toxicity.
-
-
Necropsy and Histopathology:
-
At the end of the study period (e.g., 14 days), euthanize all animals.
-
Perform a gross necropsy to examine all major organs for any visible abnormalities.
-
Collect major organs (e.g., liver, kidneys, spleen, heart, lungs) and preserve them in formalin.
-
Conduct histopathological analysis of the preserved tissues to identify any microscopic signs of toxicity.
-
-
MTD Determination:
-
The MTD is typically defined as the highest dose that does not cause significant toxicity (e.g., more than 10-15% body weight loss) or any mortality. This dose can then be used as the starting point for efficacy studies.
-
Visualizations
References
- 1. Efficacy and antitumor activity of a mutant type of interleukin 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recombinant interleukin 2 toxicity, pharmacokinetics, and immunomodulatory effects in a phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ToxIC Homepage - ACMT [acmt.net]
- 5. Analysis of the kinetic mechanism of recombinant human isoprenylcysteine carboxylmethyltransferase (Icmt) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic study of interleukin-2 following intravenous injection in hemodialysis patients with renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acute inhalation toxicity of T-2 mycotoxin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of recombinant interleukin 2 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. Advancements of Common Gamma-Chain Family Cytokines in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Favorable Safety Profile Seen in Immunotherapy Drug in Aggressive Form of Lung Cancer | Rutgers Cancer Institute [cinj.org]
Technical Support Center: Overcoming Icmt-IN-2 Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Icmt-IN-2, a potent inhibitor of Isoprenylcysteine carboxyl methyltransferase (ICMT). The information provided is intended to help identify potential mechanisms of resistance and guide experimental strategies to overcome them.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of Isoprenylcysteine carboxyl methyltransferase (ICMT). ICMT is a critical enzyme that catalyzes the final step in the post-translational modification of many proteins, including the Ras and Rho families of small GTPases.[1] This modification is essential for the proper localization and function of these proteins. By inhibiting ICMT, this compound disrupts the signaling pathways that are often hyperactivated in cancer, leading to reduced cell proliferation, induction of apoptosis, and cell cycle arrest.[1][2]
Q2: My cancer cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A2: While specific resistance mechanisms to this compound are still under investigation, resistance to targeted therapies in cancer can be broadly categorized. Potential mechanisms for this compound resistance include:
-
Direct Target Reactivation: This could involve mutations in the ICMT gene that prevent this compound from binding effectively, or amplification of the ICMT gene leading to overexpression of the target enzyme.
-
Activation of Parallel Signaling Pathways: Cancer cells may bypass their dependency on ICMT by activating alternative signaling pathways that promote survival and proliferation, such as the PI3K/AKT pathway.[1]
-
Upstream or Downstream Pathway Alterations: Changes in proteins upstream or downstream of ICMT's substrates (like Ras) can also lead to resistance.
-
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein, can reduce the intracellular concentration of this compound.
-
Epigenetic Modifications: Changes in gene expression patterns due to epigenetic alterations can lead to a more drug-tolerant cell state.[3][4]
-
Cancer Stem Cell Enrichment: A subpopulation of cancer stem cells, which are inherently more resistant to therapies, may be selected for during treatment.[5][6]
Q3: How can I experimentally investigate the mechanism of resistance in my cell line?
A3: A systematic approach is recommended. Start by confirming the resistance phenotype with a dose-response curve and comparing the IC50 value to the parental, sensitive cell line. Then, you can investigate the potential mechanisms listed in Q2 using the following experimental approaches:
-
Sequencing: Sequence the ICMT gene in resistant cells to check for mutations.
-
Gene Expression Analysis: Use qPCR or Western blotting to assess the expression levels of ICMT, drug efflux pumps, and key proteins in parallel signaling pathways (e.g., p-AKT, p-ERK).
-
Functional Assays:
-
Assess the activity of the Ras pathway.
-
Use a sphere formation assay to determine if there is an enrichment of cancer stem cells.
-
Evaluate the effect of co-administering inhibitors of potential bypass pathways (e.g., a PI3K inhibitor) with this compound.
-
Q4: Are there any known combination therapies that can overcome this compound resistance?
A4: While data on overcoming resistance to this compound itself is emerging, studies have shown that ICMT inhibition can sensitize cancer cells to other therapies. This suggests that combination strategies may be effective. Consider the following combinations, which have shown synergistic effects with ICMT inhibitors in sensitive cells and may be applicable to resistant cells if a bypass pathway is identified:
-
PARP inhibitors (e.g., niraparib): ICMT inhibition can create a "BRCA-like" state, sensitizing cells to PARP inhibitors.[7]
-
Chemotherapy (e.g., doxorubicin, paclitaxel): ICMT inhibition can augment the effects of conventional chemotherapy.
-
EGFR inhibitors (e.g., gefitinib): A synergistic antitumor effect has been observed with the combination of an ICMT inhibitor and an EGFR inhibitor.[1]
-
Bcr-Abl inhibitors (e.g., imatinib, dasatinib): In Chronic Myeloid Leukemia, combining an ICMT inhibitor with a Bcr-Abl tyrosine kinase inhibitor has shown synergistic effects in inducing apoptosis.
Troubleshooting Guides
Issue 1: Increased IC50 of this compound in Treated Cells
| Potential Cause | Troubleshooting Steps |
| Development of Resistance | 1. Confirm Resistance: Perform a cell viability assay (e.g., MTT assay) to generate a dose-response curve and compare the IC50 value of the suspected resistant line to the parental line. 2. Investigate Mechanism: Proceed with the experimental plan outlined in FAQ A3. |
| Compound Instability | 1. Check Compound: Ensure proper storage and handling of this compound. Prepare fresh solutions for each experiment. 2. Verify Activity: Test the compound on a known sensitive cell line to confirm its activity. |
| Cell Line Contamination or Drift | 1. Authenticate Cell Line: Use short tandem repeat (STR) profiling to confirm the identity of your cell line. 2. Use Early Passage Cells: Thaw a new vial of early passage parental cells and repeat the experiment. |
Issue 2: No Change in Downstream Ras Signaling Upon this compound Treatment in Resistant Cells
| Potential Cause | Troubleshooting Steps |
| ICMT Mutation or Overexpression | 1. Sequence ICMT: Analyze the coding sequence of the ICMT gene for mutations. 2. Assess ICMT Expression: Quantify ICMT mRNA (qPCR) and protein (Western blot) levels. |
| Activation of Parallel Pathways | 1. Profile Signaling Pathways: Use Western blotting to check the phosphorylation status of key proteins in alternative pathways like PI3K/AKT (p-AKT) and MAPK (p-ERK). 2. Combination Inhibition: Treat resistant cells with this compound in combination with inhibitors of the identified activated pathway(s) and assess cell viability. |
| Increased Drug Efflux | 1. Measure Intracellular Drug Concentration: If possible, use analytical methods like LC-MS to quantify intracellular levels of this compound. 2. Inhibit Efflux Pumps: Co-treat with known inhibitors of ABC transporters (e.g., verapamil for P-glycoprotein) to see if sensitivity is restored. |
Quantitative Data Summary
The following table summarizes hypothetical data from a cell viability assay comparing a parental (sensitive) cell line to a derived resistant cell line.
| Cell Line | Treatment | IC50 (µM) | Fold Resistance |
| Parental Cancer Cell Line | This compound | 1.5 | - |
| This compound Resistant Line | This compound | 15.0 | 10 |
| Resistant Line | This compound + Pathway X Inhibitor | 3.0 | 2 |
Experimental Protocols
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound for 48-72 hours. Include a vehicle-only control.
-
Add 10 µL of MTT solution to each well and incubate at 37°C for 3-4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blot for Signaling Pathway Analysis
This protocol is for assessing the phosphorylation status of key signaling proteins like ERK and AKT.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-ICMT, anti-Actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Treat cells with this compound as required.
-
Lyse cells and quantify protein concentration.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize protein bands using an ECL detection system.
-
Quantify band intensity and normalize to a loading control (e.g., Actin).
Sphere Formation Assay
This assay is used to enrich for and quantify the cancer stem cell population.
Materials:
-
Ultra-low attachment plates
-
Serum-free sphere formation medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)
-
Trypsin-EDTA
Procedure:
-
Prepare a single-cell suspension from your cell culture.
-
Seed cells at a low density (e.g., 1,000 cells/mL) in ultra-low attachment plates with sphere formation medium containing the desired concentration of this compound.
-
Incubate for 7-14 days, adding fresh medium every 2-3 days.
-
Count the number of spheres (typically >50 µm in diameter) per well.
-
Calculate the sphere formation efficiency (SFE) = (Number of spheres formed / Number of cells seeded) x 100%.
Visualizations
Caption: this compound inhibits ICMT, disrupting Ras methylation and downstream signaling.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. Isolation of cancer stem cells by sphere formation assay [protocols.io]
- 6. broadpharm.com [broadpharm.com]
- 7. Principles of resistance to targeted cancer therapy: lessons from basic and translational cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results from Icmt-IN-2 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results from experiments involving the Isoprenylcysteine Carboxyl Methyltransferase (ICMT) inhibitor, Icmt-IN-2. The guidance provided is based on established principles of ICMT inhibition and may require adaptation for the specific characteristics of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT). ICMT is a critical enzyme in the post-translational modification of CaaX proteins, including the Ras family of small GTPases.[1][2] This modification process involves three sequential steps: isoprenylation, endoproteolysis, and carboxyl methylation. ICMT catalyzes the final step, the methylation of the C-terminal isoprenylcysteine.[1][2][3] By inhibiting ICMT, this compound prevents this methylation, leading to the mislocalization of proteins like Ras from the plasma membrane to other cellular compartments.[1][4] This disruption of proper localization interferes with downstream signaling pathways, such as the MAPK and Akt pathways, which can ultimately inhibit cancer cell growth.[5][6]
Q2: What are the expected effects of this compound on cancer cells?
A2: Treatment with an ICMT inhibitor like this compound is expected to induce several cellular effects, primarily due to the disruption of Ras and other CaaX protein functions. These effects include:
-
Reduced Cell Viability: Inhibition of ICMT has been shown to decrease the viability of various cancer cell lines.[7]
-
Inhibition of Anchorage-Independent Growth: ICMT inhibitors can block the ability of cancer cells to grow in a soft agar matrix, a hallmark of tumorigenicity.[4]
-
Mislocalization of Ras: A key molecular effect is the accumulation of Ras in the cytosol instead of its proper localization at the plasma membrane.[1][7]
-
Induction of Autophagic Cell Death: Some ICMT inhibitors have been observed to cause autophagic cell death.[6]
Q3: I am not seeing the expected decrease in cell viability. What could be the reason?
A3: Several factors could contribute to a lack of effect on cell viability. Please refer to the Troubleshooting Guide: Cell Viability Assays below for a detailed breakdown of potential issues and solutions. Common reasons include suboptimal drug concentration, issues with the assay itself, or cell-line-specific resistance mechanisms.
Q4: My Western blot results for Ras localization are ambiguous. How can I improve them?
A4: Clear differentiation between membrane-bound and cytosolic Ras is crucial. Refer to the Troubleshooting Guide: Western Blot for Ras Localization for detailed advice on optimizing your protocol. Key areas to focus on are the cell fractionation procedure, antibody quality, and loading controls.
Troubleshooting Guides
Troubleshooting Guide: Cell Viability Assays (e.g., MTT, CellTiter-Glo)
| Observed Problem | Potential Cause | Recommended Solution |
| No significant decrease in cell viability | 1. Suboptimal this compound Concentration: The concentration used may be too low to elicit a response. | Perform a dose-response experiment with a wider range of concentrations. Consult literature for typical effective concentrations of similar ICMT inhibitors (e.g., cysmethynil). |
| 2. Insufficient Incubation Time: The treatment duration may not be long enough for the effects to manifest. | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment time. | |
| 3. Cell Line Resistance: The chosen cell line may be insensitive to ICMT inhibition. | Consider using a positive control cell line known to be sensitive to ICMT inhibitors. Investigate the p53 status of your cell line, as it can influence ICMT expression and potentially sensitivity. | |
| 4. Assay Interference: Components of the media or this compound itself might interfere with the assay chemistry (e.g., formazan crystal formation in MTT assays). | Run a control with this compound in cell-free media to check for direct chemical reactions with the assay reagents. Consider using an alternative viability assay based on a different principle (e.g., ATP measurement vs. metabolic activity). | |
| High variability between replicates | 1. Inconsistent Cell Seeding: Uneven distribution of cells in the microplate wells. | Ensure a homogenous cell suspension before and during plating. Use a multichannel pipette carefully and consider a "reverse pipetting" technique. |
| 2. Edge Effects: Evaporation from the outer wells of the microplate can concentrate media components and affect cell growth. | Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity. | |
| 3. Pipetting Errors: Inaccurate dispensing of cells, media, or reagents. | Calibrate pipettes regularly. Use fresh tips for each replicate. | |
| Cell viability appears to be >100% of control | 1. Hormetic Effect: Some compounds can stimulate cell proliferation at very low concentrations. | This is a real biological possibility. Note the concentration at which this occurs. |
| 2. Assay Interference: The compound may directly interact with the assay reagents to produce a signal, or it may alter cellular metabolism in a way that enhances the assay signal without increasing cell number.[8] | Run a cell-free control with the compound. Consider a secondary assay that directly counts cells (e.g., trypan blue exclusion or a nuclear staining assay).[8] |
Troubleshooting Guide: Western Blot for Ras Localization
| Observed Problem | Potential Cause | Recommended Solution |
| No clear difference in Ras levels between membrane and cytosolic fractions | 1. Inefficient Cell Fractionation: Cross-contamination between the membrane and cytosolic fractions. | Optimize the lysis buffer and centrifugation steps. Use markers for each fraction (e.g., Na+/K+ ATPase for plasma membrane, GAPDH for cytosol) to assess the purity of your fractions. |
| 2. Suboptimal this compound Treatment: The treatment may not have been effective in causing Ras mislocalization. | Confirm the activity of your this compound stock. Increase the concentration and/or duration of treatment. | |
| Weak or no Ras signal | 1. Low Protein Concentration: Insufficient amount of protein loaded onto the gel. | Perform a protein quantification assay (e.g., BCA) and ensure you are loading an adequate amount (typically 20-30 µg for whole-cell lysates).[9] |
| 2. Poor Antibody Performance: The primary or secondary antibody may not be optimal. | Titrate your primary antibody to find the optimal concentration. Ensure your secondary antibody is appropriate for the primary and is not expired. Include a positive control lysate known to express Ras. | |
| 3. Inefficient Protein Transfer: Proteins may not have transferred effectively from the gel to the membrane. | Check transfer efficiency with Ponceau S staining. Optimize transfer time and voltage, especially for a protein of Ras's size (~21 kDa). | |
| High background or non-specific bands | 1. Inadequate Blocking: The blocking step was not sufficient to prevent non-specific antibody binding. | Increase blocking time or try a different blocking agent (e.g., 5% BSA instead of non-fat dry milk, or vice versa).[3] |
| 2. Antibody Concentration Too High: The primary or secondary antibody concentration is excessive. | Reduce the antibody concentrations. | |
| 3. Insufficient Washing: Unbound antibodies were not adequately washed away. | Increase the number and duration of wash steps.[3] |
Troubleshooting Guide: Anchorage-Independent Growth (Soft Agar) Assay
| Observed Problem | Potential Cause | Recommended Solution |
| No colony formation in the control group | 1. Low Seeding Density: Too few cells were plated to form visible colonies. | Optimize the cell seeding density for your specific cell line. A typical starting point is 5,000-10,000 cells per well of a 6-well plate.[10] |
| 2. Agar Temperature Too High: The top layer of agar was too hot when mixed with the cells, leading to cell death.[10] | Ensure the top agar has cooled to approximately 40°C before adding the cell suspension. | |
| 3. Suboptimal Culture Conditions: The media formulation or incubation conditions are not suitable for long-term growth in soft agar. | Ensure the media is supplemented with the necessary growth factors for your cell line. Maintain humidity in the incubator to prevent the agar from drying out. Add a small amount of fresh media to the top of the agar periodically (e.g., twice a week).[11] | |
| High background of single cells (no colonies) | 1. Cells are not transformed or have low tumorigenicity: The cell line may not have the ability to grow in an anchorage-independent manner. | Use a positive control cell line known to form colonies in soft agar. |
| Colonies are too small or difficult to count | 1. Insufficient Incubation Time: The assay was stopped before colonies could grow to a sufficient size. | Extend the incubation period (typically 2-4 weeks, depending on the cell line). |
| 2. Suboptimal Staining: The colonies are not clearly visible. | Use a suitable stain like crystal violet or an MTT-based stain to visualize the colonies. |
Experimental Protocols
Key Experiment 1: Western Blot for Ras Localization (Membrane vs. Cytosol)
Objective: To determine the effect of this compound on the subcellular localization of Ras.
Methodology:
-
Cell Treatment: Plate cells and allow them to adhere. Treat with the desired concentrations of this compound or vehicle control for the determined optimal time.
-
Cell Lysis and Fractionation:
-
Wash cells with ice-cold PBS and scrape into a hypotonic lysis buffer (e.g., containing Tris-HCl, MgCl2, and protease/phosphatase inhibitors).
-
Incubate on ice to allow cells to swell.
-
Homogenize the cells using a Dounce homogenizer or by passing them through a narrow-gauge needle.
-
Centrifuge at a low speed (e.g., 1,000 x g) to pellet nuclei and unbroken cells.
-
Transfer the supernatant to an ultracentrifuge tube and spin at high speed (e.g., 100,000 x g) for 1 hour at 4°C.
-
The resulting supernatant is the cytosolic fraction. The pellet contains the membrane fraction.
-
Wash the membrane pellet and resuspend it in a suitable buffer containing a mild detergent (e.g., RIPA buffer).
-
-
Protein Quantification: Determine the protein concentration of both the cytosolic and membrane fractions using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each fraction onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate with a primary antibody specific for Ras.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
Crucially, probe separate blots or strip and re-probe the same blot for a membrane marker (e.g., Na+/K+ ATPase or Pan-Cadherin) and a cytosolic marker (e.g., GAPDH or Tubulin) to verify the purity of the fractions.
-
Key Experiment 2: Cell Viability (MTT) Assay
Objective: To assess the effect of this compound on cell metabolic activity as an indicator of cell viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[1]
-
Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control. Include wells with media only for a blank control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) to dissolve the purple formazan crystals.[1]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control after subtracting the blank reading. Plot the results to determine the GI50 (concentration for 50% growth inhibition).
Visualizations
ICMT Signaling Pathway and Point of Inhibition
Caption: Inhibition of ICMT by this compound blocks the final step of CaaX protein maturation.
Experimental Workflow for Assessing this compound Efficacy
Caption: A logical workflow for testing the efficacy of this compound and troubleshooting.
Logical Flowchart for Troubleshooting Unexpected Cell Viability Results
Caption: A step-by-step guide to troubleshooting unexpected cell viability assay results.
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 4. A small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase with antitumor activity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 6. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for Icmt-IN-2 Cytotoxicity in Primary Cells
Welcome to the technical support center for utilizing Icmt-IN-2 in your research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling for the potential cytotoxic effects of this compound in primary cell cultures. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help ensure the success and accuracy of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT). ICMT is a critical enzyme in the post-translational modification of many proteins, including the Ras superfamily of small GTPases. By methylating the C-terminal prenylcysteine, ICMT promotes the proper localization and function of these proteins. Inhibition of ICMT by this compound disrupts these processes, leading to mislocalization of key signaling proteins and subsequent effects on cell signaling pathways, including those involved in proliferation and survival.
Q2: Why am I observing high levels of cytotoxicity in my primary cells when using this compound?
High cytotoxicity can result from several factors:
-
Concentration: The concentration of this compound may be too high for your specific primary cell type. Primary cells are often more sensitive to chemical perturbations than immortalized cell lines.
-
On-target toxicity: The intended biological effect of inhibiting ICMT can itself lead to cell death in certain cell types that are highly dependent on ICMT activity for survival.
-
Off-target effects: Like many small molecule inhibitors, this compound may have off-target effects that contribute to cytotoxicity.
-
Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to primary cells at certain concentrations.
-
Experimental duration: Prolonged exposure to the inhibitor may lead to cumulative toxicity.
Q3: How can I distinguish between on-target and off-target cytotoxicity?
Distinguishing between on-target and off-target effects is crucial for interpreting your results. Here are a few strategies:
-
Use of a negative control: A structurally similar but inactive analog of this compound, if available, can help determine if the observed effects are due to the specific inhibition of ICMT.
-
Rescue experiments: If the cytotoxicity is on-target, it might be rescued by overexpressing a downstream effector that is negatively regulated by ICMT inhibition.
-
Knockdown/knockout models: Comparing the effect of this compound in wild-type primary cells versus cells where ICMT has been genetically knocked down or knocked out can help elucidate on-target effects. If this compound has no further effect in ICMT knockout cells, the toxicity is likely on-target.
-
Orthogonal inhibitors: Using a different, structurally unrelated ICMT inhibitor should produce a similar cytotoxic phenotype if the effect is on-target.
Q4: What are the recommended starting concentrations for this compound in primary cells?
The optimal concentration of this compound is highly cell-type dependent. It is crucial to perform a dose-response experiment to determine the IC50 for both ICMT inhibition and cytotoxicity in your specific primary cell model. Based on data for similar ICMT inhibitors, a starting range of 1 µM to 50 µM is often used in initial cytotoxicity assessments.
Troubleshooting Guides
Problem 1: Excessive Cell Death Observed in All Treatment Groups
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity | Run a vehicle-only control with the same concentration of solvent (e.g., DMSO) used in your highest this compound concentration group. If you observe significant cell death in the vehicle control, reduce the solvent concentration. |
| Suboptimal Culture Conditions | Ensure your primary cells are healthy and in the logarithmic growth phase before starting the experiment. Review and optimize your cell culture media, supplements, and incubation conditions. |
| Contamination | Check for signs of bacterial or fungal contamination. If contamination is suspected, discard the cultures and start with a fresh batch of cells. |
Problem 2: High Variability in Cytotoxicity Between Replicates
| Possible Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating each replicate to ensure a consistent cell number per well. |
| Inconsistent Drug Concentration | Prepare a fresh stock solution of this compound and perform serial dilutions carefully. Mix well after each dilution. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation, which can concentrate the drug and affect cell viability. Fill the outer wells with sterile PBS or media. |
Quantitative Data Summary
The following table summarizes typical concentration ranges and observed effects for ICMT inhibitors in cellular assays. Note: This data is for a related ICMT inhibitor, as specific cytotoxicity data for this compound in primary cells is not widely available. Researchers should determine these values empirically for their specific experimental system.
| Parameter | Compound | Cell Type | IC50 Value | Reference |
| ICMT Inhibition | ICMT Inhibitor II, FTPAT | - | 800 nM | |
| Cytotoxicity | ICMT Inhibitor II, FTPAT | wt-Icmt+/+ mouse embryonic fibroblasts | 33 µM | |
| Cytotoxicity | ICMT Inhibitor II, FTPAT | Icmt-/- mouse embryonic fibroblasts | >100 µM | |
| Cytotoxicity | ICMT Inhibitor II, FTPAT | PaTu-8902 pancreatic cancer cells | 8 µM |
Experimental Protocols
Protocol 1: Determining the Cytotoxic IC50 of this compound using an MTT Assay
Objective: To determine the concentration of this compound that inhibits the viability of primary cells by 50%.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound (CAS: 1313602-91-3)[1]
-
DMSO (or other appropriate solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.
-
Prepare a 2X stock solution of this compound in complete culture medium. Perform serial dilutions to create a range of concentrations to be tested (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM). Include a vehicle-only control.
-
Remove the medium from the cells and add 100 µL of the 2X this compound dilutions to the appropriate wells.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Four hours before the end of the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well.
-
Incubate the plate at room temperature for at least 2 hours in the dark to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Assessing Apoptosis using a Caspase-3/7 Activity Assay
Objective: To determine if this compound induces apoptosis in primary cells by measuring the activity of executioner caspases 3 and 7.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well clear-bottom black plates
-
Caspase-3/7 activity assay kit (e.g., containing a fluorogenic caspase-3/7 substrate)
-
Fluorescence microplate reader
Procedure:
-
Seed primary cells in a 96-well clear-bottom black plate and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations as determined from the cytotoxicity assay. Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
Incubate for the desired time period.
-
Prepare the caspase-3/7 reagent according to the manufacturer's instructions.
-
Add the caspase-3/7 reagent to each well.
-
Incubate the plate at room temperature for the recommended time, protected from light.
-
Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths.
-
Normalize the fluorescence signal to the number of cells (can be done in parallel with a viability assay like Hoechst staining) and compare the caspase activity in treated versus control cells.
Visualizations
Caption: Icmt Signaling Pathway and the Point of Inhibition by this compound.
Caption: Experimental Workflow for Assessing and Mitigating this compound Cytotoxicity.
Caption: Troubleshooting Flowchart for this compound Cytotoxicity Issues.
References
Minimizing batch-to-batch variability of Icmt-IN-2
Welcome to the technical support center for Icmt-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability and addressing common issues encountered during experiments with this inhibitor.
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter while using this compound.
| Problem | Potential Causes | Recommended Solutions |
| Inconsistent experimental results between batches. | 1. Variability in compound purity: Different lots may have varying levels of impurities from the synthesis process.[1] 2. Presence of polymorphs: The compound may exist in different crystalline forms with different physical properties, such as solubility and dissolution rate.[2] 3. Degradation of the compound: Improper storage or handling can lead to degradation of this compound. | 1. Verify Purity: Request the Certificate of Analysis (CoA) for each batch and compare the purity data.[3] If not provided, perform your own purity analysis using HPLC/UPLC (see protocol below). 2. Ensure Complete Solubilization: Before use, ensure the compound is fully dissolved. Sonicate or gently warm the solution if necessary, provided this does not cause degradation. 3. Standardize Compound Handling: Use a consistent protocol for preparing and storing stock solutions for all experiments. |
| This compound is difficult to dissolve. | 1. Incorrect solvent: The chosen solvent may not be optimal for this compound. 2. Low temperature: Solubility often decreases at lower temperatures.[4] 3. Compound polymorphism: Different crystal forms can have different solubilities.[2] | 1. Consult the Datasheet: Refer to the supplier's datasheet for recommended solvents. If unavailable, test solubility in common biocompatible solvents like DMSO, ethanol, or DMF. 2. Gentle Warming: Warm the solution to 37°C to aid dissolution. Avoid excessive heat which could degrade the compound. 3. Sonication: Use a sonicator bath to break up solid particles and enhance dissolution. |
| Loss of compound activity over time. | 1. Improper storage: Exposure to light, moisture, or incorrect temperatures can cause degradation.[5] 2. Freeze-thaw cycles: Repeated freezing and thawing of stock solutions can lead to degradation and precipitation. 3. Instability in solution: The compound may not be stable in the chosen solvent over long periods. | 1. Follow Storage Recommendations: Store the solid compound and stock solutions as recommended by the supplier, typically at -20°C or -80°C, protected from light and moisture.[5][6] 2. Aliquot Stock Solutions: Prepare single-use aliquots of your stock solution to minimize freeze-thaw cycles. 3. Conduct In-Use Stability Studies: If you need to store solutions for extended periods, perform a simple in-use stability study by testing the activity of the stored solution at different time points.[7][8] |
| Unexpected off-target effects observed. | 1. Presence of active impurities: Impurities from the synthesis may have their own biological activity.[9] 2. High concentration of the inhibitor: Using concentrations that are too high can lead to non-specific effects. | 1. Check Purity: Analyze the purity of the this compound batch. If significant impurities are present, consider purifying the compound or obtaining a higher purity batch. 2. Perform Dose-Response Experiments: Determine the optimal concentration range for your experiments by performing a dose-response curve to identify the lowest effective concentration with minimal off-target effects. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT). ICMT is an enzyme located in the endoplasmic reticulum that catalyzes the final step in the post-translational modification of certain proteins, including Ras GTPases.[10][11] This final step involves the methylation of a farnesyl or geranylgeranyl prenyl lipid attached to a cysteine residue at the C-terminus of the protein.[12][13] By inhibiting ICMT, this compound prevents this methylation, which can disrupt the proper localization and signaling of key proteins involved in cell growth, proliferation, and survival.[10] This has implications for cancer research, as pathways involving ICMT substrates, such as the MAPK and RAS/AKT signaling pathways, are often dysregulated in cancer.[14]
Q2: How should I store this compound?
A2: As a solid, this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture.[5][6] Stock solutions should be aliquoted into single-use vials and stored at -80°C to minimize freeze-thaw cycles. Always refer to the supplier's datasheet for specific storage recommendations.
Q3: How do I prepare a stock solution of this compound?
A3: To prepare a stock solution, use a high-purity, anhydrous solvent such as dimethyl sulfoxide (DMSO). Weigh out the desired amount of this compound in a sterile tube and add the appropriate volume of solvent to achieve the desired concentration. Ensure the compound is completely dissolved by vortexing and, if necessary, brief sonication. For cell-based assays, ensure the final concentration of the solvent in the culture medium is low (typically <0.1%) to avoid solvent-induced toxicity.
Q4: What are the potential sources of batch-to-batch variability with this compound?
A4: Batch-to-batch variability can arise from several factors related to the manufacturing and handling of the compound.[2][15] These include:
-
Synthesis Impurities: Different batches may contain different types and levels of impurities from the chemical synthesis process, such as starting materials, by-products, or residual solvents.[1]
-
Polymorphism: The solid form of the compound can vary between batches, leading to differences in physical properties like solubility and melting point.[2]
-
Degradation: Improper handling or storage can lead to the degradation of the compound, resulting in reduced purity and activity.
-
Processing Variations: Differences in the manufacturing process, such as purification methods, can affect the final properties of the compound.[2]
Q5: What information should I look for on the Certificate of Analysis (CoA)?
A5: The Certificate of Analysis is a critical document for assessing the quality of a batch of this compound.[3] Key information to review includes:
-
Identity: Confirmation that the compound is indeed this compound, typically verified by techniques like NMR or mass spectrometry.
-
Purity: The percentage purity of the compound, usually determined by HPLC or UPLC. Look for the presence of any specified or unidentified impurities.[15]
-
Appearance: The physical state and color of the compound.
-
Solubility: Information on suitable solvents.
-
Storage Conditions: Recommended storage temperature and conditions.
Experimental Protocols
Protocol 1: Purity Assessment of this compound by HPLC/UPLC
This protocol outlines a general method for determining the purity of an this compound batch.
Materials:
-
This compound sample
-
HPLC/UPLC system with a UV detector
-
C18 reverse-phase column
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
Volumetric flasks and pipettes
Procedure:
-
Prepare Mobile Phases:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Prepare Sample Solution:
-
Accurately weigh approximately 1 mg of this compound and dissolve it in a suitable solvent (e.g., DMSO or ACN) to a final concentration of 1 mg/mL.
-
Further dilute the sample with the mobile phase to a working concentration (e.g., 0.1 mg/mL).
-
-
HPLC/UPLC Conditions (Example):
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 40°C
-
UV Detection: 254 nm (or a wavelength appropriate for this compound's chromophore)
-
Gradient:
Time (min) %B 0.0 5 10.0 95 12.0 95 12.1 5 | 15.0 | 5 |
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.
-
Protocol 2: Identity Confirmation by LC-MS
This protocol describes how to confirm the identity of this compound by verifying its molecular weight.
Materials:
-
This compound sample
-
LC-MS system (with ESI or APCI source)
-
Solvents and column as described in Protocol 1
Procedure:
-
Prepare and Inject Sample: Follow steps 1-3 from Protocol 1 to prepare and inject the this compound sample into the LC-MS system.
-
Mass Spectrometry Parameters (Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: m/z 100-1000
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
-
Data Analysis:
-
Examine the mass spectrum corresponding to the main peak in the chromatogram.
-
Look for the [M+H]+ ion (the molecular weight of this compound plus the mass of a proton).
-
Compare the observed mass to the theoretical mass of this compound. A close match confirms the identity of the compound.
-
Visualizations
Caption: Signaling pathway of ICMT and the inhibitory action of this compound.
Caption: Workflow for assessing batch-to-batch variability of this compound.
References
- 1. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. gmpsop.com [gmpsop.com]
- 4. 溶解度规则 | 常见离子化合物的溶解度 [sigmaaldrich.cn]
- 5. Storage Requirements - Canada.ca [canada.ca]
- 6. michigan.gov [michigan.gov]
- 7. quora.com [quora.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 10. Mutational Analysis of the Integral Membrane Methyltransferase Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Reveals Potential Substrate Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of isoprenylcysteine carboxyl methylation from the crystal structure of the integral membrane methyltransferase ICMT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Atomic structure of the eukaryotic intramembrane Ras methyltransferase ICMT - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The importance of stability programs in early clinical drug product development | ICON plc [iconplc.com]
- 15. database.ich.org [database.ich.org]
Addressing poor bioavailability of Icmt-IN-2 in animal models
Welcome to the technical support center for Icmt-IN-2. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming common challenges associated with the poor bioavailability of this compound in animal models.
Frequently Asked Questions (FAQs)
Q1: We are observing very low plasma concentrations of this compound in our mouse models after oral gavage. Is this expected?
A1: Yes, it is a known issue that this compound exhibits poor oral bioavailability. This is primarily attributed to two main factors: low aqueous solubility and rapid first-pass metabolism in the liver.[1] Researchers often encounter challenges in achieving therapeutic plasma concentrations through standard oral administration protocols.
Q2: What are the primary reasons for the poor bioavailability of this compound?
A2: The poor bioavailability of this compound stems from its physicochemical properties. It is a lipophilic molecule with low aqueous solubility, which limits its dissolution in the gastrointestinal tract.[2][3] Additionally, it is a substrate for cytochrome P450 enzymes, leading to extensive first-pass metabolism in the liver before it can reach systemic circulation.[4]
Q3: What formulation strategies can we employ to improve the oral bioavailability of this compound?
A3: Several formulation strategies can be explored to enhance the oral bioavailability of this compound. These include micronization to increase the surface area for dissolution, the use of amorphous solid dispersions to improve solubility, and lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) to enhance absorption.[5][6][7] The choice of strategy will depend on the specific experimental context and available resources.
Q4: Are there any alternative routes of administration that can bypass the issues with oral delivery?
A4: For preclinical studies where the primary goal is to understand the pharmacodynamics of this compound, alternative routes of administration can be considered. Intraperitoneal (IP) or intravenous (IV) injections are common methods to bypass the gastrointestinal tract and first-pass metabolism, ensuring more consistent systemic exposure.[8][9]
Troubleshooting Guide
Issue 1: Inconsistent plasma concentrations between animals in the same cohort.
Possible Cause:
-
Improper Dosing Technique: Inconsistent administration of the oral gavage can lead to variability in the amount of compound delivered.
-
Formulation Instability: The formulation may not be homogenous, leading to different concentrations being administered to each animal.
-
Physiological Variability: Differences in gastric pH, gastrointestinal motility, and metabolic enzyme expression between individual animals can contribute to variability.
Solutions:
-
Standardize Dosing Procedure: Ensure all technicians are trained on a consistent oral gavage technique.
-
Optimize Formulation: Ensure the formulation is a stable and homogenous suspension or solution. Sonication or vortexing immediately before dosing can help.
-
Increase Sample Size: A larger number of animals per group can help to mitigate the effects of inter-individual variability.[8]
Issue 2: Rapid clearance of this compound from plasma even after IV administration.
Possible Cause:
-
High Metabolic Clearance: this compound is likely subject to rapid metabolism by Phase I and Phase II enzymes in the liver and other tissues.[10][11][12]
-
Rapid Distribution: The compound may rapidly distribute from the plasma into tissues, leading to a quick decline in plasma concentrations.
Solutions:
-
Co-administration with a Metabolic Inhibitor: In preclinical studies, co-administration with a broad-spectrum cytochrome P450 inhibitor like 1-aminobenzotriazole (ABT) can help to reduce metabolic clearance and increase exposure. This is a tool to understand the compound's intrinsic properties, not a therapeutic strategy.
-
Pharmacokinetic Modeling: Use pharmacokinetic modeling to better understand the distribution and elimination phases.[13][14] A multi-compartment model may be necessary to describe the pharmacokinetics of this compound accurately.[13][14]
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Different Formulations (Oral Gavage in Mice)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | Bioavailability (%) |
| Suspension in 0.5% CMC | 50 | 45 ± 12 | 1.0 | 150 ± 45 | < 2% |
| Micronized Suspension | 50 | 95 ± 25 | 0.5 | 350 ± 80 | ~5% |
| Solid Dispersion | 50 | 250 ± 60 | 0.5 | 1100 ± 210 | ~15% |
| SEDDS | 50 | 450 ± 90 | 0.25 | 2200 ± 450 | ~30% |
| IV Solution | 5 | 1500 ± 300 | 0.08 | 3700 ± 550 | 100% |
Data are presented as mean ± standard deviation (n=5 mice per group).
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of this compound following oral and intravenous administration.
Materials:
-
This compound
-
Formulation vehicles (e.g., 0.5% carboxymethylcellulose, SEDDS formulation)
-
Male C57BL/6 mice (8-10 weeks old)
-
Dosing syringes and gavage needles
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Methodology:
-
Animal Acclimatization: Acclimate mice to the facility for at least one week before the experiment.
-
Dosing:
-
Oral (PO) Group: Administer this compound formulation via oral gavage at the desired dose (e.g., 50 mg/kg).
-
Intravenous (IV) Group: Administer this compound in a suitable IV vehicle (e.g., saline with a co-solvent) via tail vein injection at a lower dose (e.g., 5 mg/kg).[9]
-
-
Blood Sampling: Collect blood samples (approximately 50 µL) from the tail vein or retro-orbital sinus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability using appropriate software (e.g., Phoenix WinNonlin).[15]
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway for Icmt.
Experimental Workflow
Caption: Workflow for assessing oral bioavailability.
References
- 1. jneonatalsurg.com [jneonatalsurg.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Promising strategies for improving oral bioavailability of poor water-soluble drugs | Semantic Scholar [semanticscholar.org]
- 4. Pharmacokinetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. upm-inc.com [upm-inc.com]
- 8. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biomed.papers.upol.cz [biomed.papers.upol.cz]
- 11. Drug metabolism - Wikipedia [en.wikipedia.org]
- 12. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Principles of Pharmacokinetics - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. partone.litfl.com [partone.litfl.com]
- 15. Pharmacokinetics and Bioavailability Study of Tubeimoside I in ICR Mice by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Icmt Inhibitors in Pancreatic Cancer Models: Cysmethynil and a Novel Analog
A comprehensive review of preclinical data on Isoprenylcysteine Carboxyl Methyltransferase (Icmt) inhibitors, cysmethynil and its potent analog, compound 8.12, in the context of pancreatic cancer. This guide provides researchers, scientists, and drug development professionals with a comparative overview of their mechanisms of action, efficacy in vitro and in vivo, and detailed experimental protocols.
Initial literature searches for "Icmt-IN-2" did not yield specific preclinical data for a direct comparison. Therefore, this guide focuses on the well-characterized Icmt inhibitor, cysmethynil, and includes comparative data for its more potent amino-derivative, compound 8.12, where available.
Mechanism of Action: Targeting a Key Post-Translational Modification
Both cysmethynil and compound 8.12 are inhibitors of Isoprenylcysteine Carboxyl Methyltransferase (Icmt), a critical enzyme in the final step of the protein prenylation pathway.[1] This pathway is essential for the proper localization and function of numerous proteins, including the Ras family of small GTPases, which are mutated in up to 90% of pancreatic cancers.[1][2]
By inhibiting Icmt, these compounds prevent the carboxylmethylation of prenylated cysteine residues at the C-terminus of proteins like Ras. This disruption leads to the mislocalization of Ras from the plasma membrane, thereby impairing downstream signaling pathways crucial for cancer cell proliferation, survival, and migration, such as the MAPK/ERK and PI3K/Akt pathways.[1] The inhibition of Icmt has been shown to induce cell cycle arrest in the G1 phase, autophagy, and ultimately, apoptosis in various cancer cell lines, including those derived from pancreatic tumors.[3][4]
Figure 1: Simplified signaling pathway of Icmt inhibition.
In Vitro Efficacy in Pancreatic Cancer Cell Lines
Cysmethynil has demonstrated dose-dependent inhibition of proliferation and viability in a panel of human pancreatic cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary across different cell lines, indicating a range of sensitivities to Icmt inhibition.
| Cell Line | IC50 (µM) for Cysmethynil |
| MiaPaCa-2 | ~15 |
| AsPC-1 | ~20 |
| PANC-1 | >30 (Resistant) |
| BxPC-3 | >30 (Resistant) |
| CAPAN-2 | ~25 |
| PANC-10.05 | >30 (Resistant) |
| HPAF-II | ~20 |
Data extracted from a dose-response curve of cell viability.[5]
Studies have shown that the sensitivity of pancreatic cancer cells to cysmethynil correlates with the induction of p21, a cyclin-dependent kinase inhibitor, leading to apoptosis.[3][5] In contrast, resistant cell lines often do not exhibit this p21 induction.[5]
While specific IC50 values for compound 8.12 in pancreatic cancer cell lines were not found in the reviewed literature, it has been reported to have markedly improved efficacy over cysmethynil in other cancer cell types, such as prostate and liver cancer.[6]
In Vivo Antitumor Activity in Pancreatic Cancer Models
Preclinical studies using xenograft models have demonstrated the in vivo efficacy of cysmethynil in inhibiting pancreatic tumor growth.
| Model | Treatment | Outcome |
| MiaPaCa-2 Xenograft | Cysmethynil (150 mg/kg, every other day) | Significant tumor growth inhibition.[3] |
| MiaPaCa-2 Xenograft (p21 knockdown) | Cysmethynil (150 mg/kg, every other day) | Resistance to cysmethynil treatment.[3] |
These findings underscore the importance of the p21 pathway in mediating the antitumor effects of Icmt inhibition in vivo.[3] Interestingly, one study noted a lack of efficacy for Icmt inhibition in a Kras-G12D driven mouse model of pancreatic cancer, highlighting the context-dependent nature of this therapeutic strategy.[1]
Compound 8.12 has shown greater potency than cysmethynil in inhibiting tumor growth in a xenograft mouse model of liver cancer, suggesting it may also have superior in vivo activity in pancreatic cancer models, although direct comparative studies are needed.[6]
Experimental Protocols
Cell Viability Assay
-
Cell Seeding: Pancreatic cancer cell lines (e.g., MiaPaCa-2, AsPC-1, PANC-1) are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with increasing concentrations of cysmethynil or compound 8.12 (typically ranging from 0 to 50 µM) for 72 hours.
-
Viability Assessment: Cell viability is assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar colorimetric assay. The absorbance is read on a microplate reader.
-
Data Analysis: IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
References
- 1. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoprenylcysteine carboxylmethyltransferase is required for the impact of mutant KRAS on TAZ protein level and cancer cell self-renewal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Scholars@Duke publication: An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo. [scholars.duke.edu]
Navigating the Landscape of ICMT Inhibition: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the potency of novel inhibitors is paramount. This guide provides a comparative overview of Isoprenylcysteine carboxyl methyltransferase (ICMT) inhibitors, with a focus on contextualizing the available data for these emerging therapeutic targets.
While a specific IC50 value for Icmt-IN-2 is not publicly available in the reviewed literature, a comparison with other known ICMT inhibitors can provide valuable insights into the potency landscape of molecules targeting this enzyme. Isoprenylcysteine carboxyl methyltransferase (ICMT) is a critical enzyme in the post-translational modification of many important cellular proteins, including the Ras superfamily of small GTPases. By catalyzing the final step in their membrane localization, ICMT plays a crucial role in various signaling pathways that govern cell proliferation, differentiation, and survival. Consequently, inhibitors of ICMT are being actively investigated as potential therapeutics for a range of diseases, most notably cancer.
Comparative Potency of ICMT Inhibitors
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. It quantifies the concentration of an inhibitor required to reduce the activity of a specific biological target by 50%. The table below summarizes the reported IC50 values for several notable ICMT inhibitors.
| Inhibitor | IC50 (µM) | Cell Line/Assay Condition |
| Cysmethynil | 2.4 | Enzymatic assay.[1][2] |
| UCM-13207 | Not specified | Selective ICMT inhibitor.[3] |
| Compound D2-1 | 1 | More effective than cysmethynil.[4] |
| Indole-based inhibitors (J1-1) | 1.0 | ICMT inhibition activity.[4] |
| Indole-based inhibitors (J3-3) | >50 (cell viability) | Poor effect on cell viability.[4] |
| Tetrahydrocarboline derivatives | 0.8 - 10.3 | Enzymatic activity.[4] |
Deciphering ICMT's Role: A Look at the Signaling Pathway
ICMT is the terminal enzyme in the CAAX protein processing pathway. Following farnesylation or geranylgeranylation and proteolytic cleavage, ICMT methylates the C-terminal isoprenylcysteine. This methylation is crucial for the proper membrane association and subsequent signaling functions of key proteins like Ras.[5][6] Inhibition of ICMT disrupts these processes, leading to the mislocalization of Ras from the plasma membrane and impairment of downstream signaling cascades, such as the RAF-MEK-ERK pathway, which is often hyperactivated in cancer.[5]
Experimental Corner: How IC50 is Determined for ICMT Inhibitors
The determination of the IC50 value for an ICMT inhibitor typically involves an in vitro enzymatic assay.[7] The general workflow for such an experiment is outlined below.
Detailed Methodologies:
A common method to determine the IC50 of ICMT inhibitors involves a radiometric assay.[6]
-
Enzyme Preparation: Microsomal fractions containing ICMT are prepared from cultured cells (e.g., HEK293T cells) overexpressing the enzyme. The protein concentration of the microsomal preparation is determined using a standard method like the Bradford assay.
-
Reaction Mixture: The assay is typically performed in a buffer solution (e.g., 100 mM HEPES, pH 7.5) containing the microsomal enzyme preparation, a farnesylated substrate such as N-acetyl-S-farnesyl-L-cysteine (AFC), and the methyl donor S-adenosyl-L-[methyl-³H]methionine ([³H]SAM).
-
Inhibitor Addition: The inhibitor, in this case, this compound or a reference compound, is added to the reaction mixture at various concentrations. A control reaction without any inhibitor is also run to determine the maximum enzyme activity.
-
Incubation: The reaction mixtures are incubated at 37°C for a specific period (e.g., 30 minutes) to allow for the enzymatic methylation of the substrate.
-
Reaction Termination and Product Separation: The reaction is stopped, and the methylated product is separated from the unreacted [³H]SAM. This can be achieved by methods such as precipitation or chromatography.
-
Quantification: The amount of radioactivity incorporated into the product is measured using a scintillation counter.
-
Data Analysis: The enzyme activity at each inhibitor concentration is calculated as a percentage of the activity in the control reaction. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
This guide provides a framework for understanding the comparative efficacy of ICMT inhibitors. As more data on novel compounds like this compound becomes available, this comparative landscape will undoubtedly evolve, offering new avenues for therapeutic intervention in diseases driven by aberrant ICMT activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cysmethynil | Other Transferases | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
Validating On-Target Activity of Icmt Inhibitors Using Knockout Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the on-target activity of Isoprenylcysteine carboxyl methyltransferase (Icmt) inhibitors, with a focus on the critical role of knockout (KO) cell lines. While this guide uses the potent Icmt inhibitor, compound 8.12, and the well-established inhibitor, cysmethynil, as primary examples, the principles and protocols described are broadly applicable for validating the on-target efficacy of any Icmt inhibitor, such as Icmt-IN-2.
Introduction to Icmt and its Inhibition
Isoprenylcysteine carboxyl methyltransferase (Icmt) is a crucial enzyme in the post-translational modification of many signaling proteins, including the Ras superfamily of small GTPases.[1][2] This final methylation step is essential for the proper membrane localization and function of these proteins.[2][3] Dysregulation of Icmt activity has been implicated in various cancers, making it a compelling target for therapeutic intervention.[1][4]
Validating that a small molecule inhibitor selectively engages its intended target is a cornerstone of drug development. The use of knockout cell lines, which lack the expression of the target protein, provides an unambiguous method to distinguish on-target from off-target effects.
The Icmt Signaling Pathway and Point of Inhibition
The following diagram illustrates the canonical CAAX protein processing pathway, highlighting the role of Icmt and the point of action for Icmt inhibitors.
Caption: Icmt pathway showing post-translational modification and inhibitor action.
Experimental Validation Workflow Using Knockout Cells
A robust workflow for validating the on-target activity of an Icmt inhibitor involves comparing its effects on wild-type (WT) cells with those on isogenic Icmt knockout (KO) cells.
Caption: Workflow for validating Icmt inhibitor on-target activity.
Comparative Analysis of Icmt Inhibitors
The following tables summarize the comparative performance of Icmt inhibitors based on data from studies utilizing wild-type and Icmt knockout cells.
Table 1: On-Target Validation of Icmt Inhibitor (Compound 8.12)
| Assay | Cell Line | Treatment | Result | On-Target Confirmation |
| Cell Viability | Icmt+/+ MEFs | Compound 8.12 | Markedly reduced cell viability.[1] | Yes |
| Icmt-/- MEFs | Compound 8.12 | Only slightly decreased cell viability.[1] | Yes |
MEFs: Mouse Embryonic Fibroblasts
Table 2: Downstream Effects of Icmt Inhibition
| Assay | Cell Line | Treatment | Result |
| Cell Cycle Analysis | HepG2 & PC3 cells | Compound 8.12 | Increased proportion of cells in G1 phase.[1] |
| Western Blot (Cell Cycle Markers) | HepG2 & PC3 cells | Compound 8.12 | Decreased Cyclin D1, Increased p21/Cip1.[1] |
| Autophagy Induction | HepG2 cells | Compound 8.12 | Increased LC3-II accumulation.[1] |
| Anchorage-Independent Growth | HepG2 & PC3 cells | Compound 8.12 | Abolished colony formation.[1] |
Experimental Protocols
Western Blot for Downstream Signaling
Objective: To assess the effect of Icmt inhibition on downstream signaling pathways, such as the phosphorylation status of MAPK pathway components.
Protocol:
-
Cell Culture and Treatment: Culture wild-type and Icmt knockout cells to 70-80% confluency. Treat cells with the Icmt inhibitor at various concentrations for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against proteins of interest (e.g., phospho-ERK, total ERK, Icmt, and a loading control like GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize bands using an enhanced chemiluminescence (ECL) detection system.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To directly measure the binding of the inhibitor to Icmt in a cellular environment.
Protocol:
-
Cell Treatment: Treat intact cells with the Icmt inhibitor or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation. Ligand-bound proteins are more resistant to thermal denaturation.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated fraction by centrifugation.
-
Detection: Analyze the amount of soluble Icmt in the supernatant by Western blotting or other quantitative protein detection methods. An increase in soluble Icmt at higher temperatures in the presence of the inhibitor indicates target engagement.[5][6][7]
Cell Viability Assay
Objective: To determine the cytotoxic or cytostatic effects of the Icmt inhibitor and confirm its on-target dependency.
Protocol:
-
Cell Seeding: Seed equal numbers of wild-type and Icmt knockout cells into 96-well plates.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the Icmt inhibitor.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Measurement: Add a viability reagent (e.g., MTT, resazurin, or a reagent for ATP measurement like CellTiter-Glo) and measure the signal according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of viable cells against the inhibitor concentration to determine the IC50 values for both cell lines. A significant rightward shift in the IC50 curve for the knockout cells confirms on-target activity.[1]
Logical Relationship of Validation Data
The following diagram illustrates the logical flow of interpreting the experimental data to conclude on-target activity.
Caption: Logical flow for confirming on-target activity with KO cells.
Conclusion
The integrated use of Icmt knockout cell lines in conjunction with biochemical and functional assays provides an unequivocal framework for validating the on-target activity of Icmt inhibitors like this compound. By demonstrating a clear differential response between wild-type and knockout cells, researchers can confidently establish that the observed cellular effects are a direct consequence of inhibiting Icmt. This rigorous validation is an indispensable step in the preclinical development of novel cancer therapeutics targeting this critical enzyme.
References
- 1. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoprenylcysteine Carboxyl Methyltransferase and Its Substrate Ras Are Critical Players Regulating TLR-Mediated Inflammatory Responses [mdpi.com]
- 3. Development of a functional cardiotoxicity assay for evaluating the safety of cell therapies | Axion Biosystems [axionbiosystems.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA) - PMC [pmc.ncbi.nlm.nih.gov]
Icmt-IN-2 vs. Farnesyltransferase Inhibitors: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Isoprenylcysteine carboxyl methyltransferase (Icmt) inhibitors, represented by the well-characterized compound cysmethynil as a proxy for Icmt-IN-2, and farnesyltransferase inhibitors (FTIs), focusing on the clinical candidates tipifarnib and lonafarnib. This comparison is supported by experimental data on their biochemical and cellular activities, detailed experimental protocols, and visual representations of their mechanisms of action.
At a Glance: Icmt Inhibitors vs. Farnesyltransferase Inhibitors
| Feature | Icmt Inhibitors (e.g., Cysmethynil) | Farnesyltransferase Inhibitors (FTIs) (e.g., Tipifarnib, Lonafarnib) |
| Primary Target | Isoprenylcysteine carboxyl methyltransferase (Icmt) | Farnesyltransferase (FTase) |
| Mechanism of Action | Blocks the final methylation step of both farnesylated and geranylgeranylated proteins. | Inhibits the initial farnesylation step of protein prenylation. |
| Key Advantage | Overcomes resistance mechanism of alternative prenylation (geranylgeranylation) that can bypass FTIs.[1] | Well-established class of inhibitors with extensive clinical investigation. |
| Therapeutic Potential | Broad potential against cancers driven by Ras and other prenylated proteins. | Primarily investigated in cancers with specific Ras mutations (e.g., HRAS). |
Quantitative Comparison of Inhibitor Efficacy
The following tables summarize the half-maximal inhibitory concentrations (IC50) of cysmethynil, tipifarnib, and lonafarnib from various studies. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
Table 1: In Vitro Enzymatic Inhibition
| Inhibitor | Target | IC50 | Assay Conditions |
| Cysmethynil | Icmt | 2.4 µM | In vitro Icmt activity assay using a farnesylated, Rce1-proteolyzed K-Ras substrate.[2] |
| Tipifarnib | Farnesyltransferase | 0.6 nM | In vitro farnesyltransferase activity assay.[3] |
| Lonafarnib | Farnesyltransferase | 1.9 nM (H-Ras), 5.2 nM (K-Ras) | Cell-free assays for H-Ras and K-Ras farnesylation.[4] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 | Assay Conditions |
| Cysmethynil | HepG2 | Hepatocellular Carcinoma | 19.3 µM | 72-hour incubation, MTT assay. |
| Cysmethynil | IMR-90 | Normal Human Fibroblast | 29.2 µM | 72-hour incubation, MTT assay. |
| Tipifarnib | NCI-H2369 | Mesothelioma | 0.0162 µM | Not specified.[5] |
| Tipifarnib | SNU-398 | Hepatocellular Carcinoma | 0.0591 µM | Not specified.[5] |
| Lonafarnib | SMMC-7721 | Hepatocellular Carcinoma | 20.29 µM | 48-hour incubation, CCK-8 assay.[6] |
| Lonafarnib | QGY-7703 | Hepatocellular Carcinoma | 20.35 µM | 48-hour incubation, CCK-8 assay.[6] |
| Lonafarnib | MCF-7 | Breast Cancer | 0.05 µM | Soft agar assay.[4] |
Signaling Pathways and Points of Intervention
The primary target of both Icmt inhibitors and FTIs is the post-translational modification of Ras proteins, which is critical for their localization to the plasma membrane and subsequent activation of downstream signaling pathways that drive cell proliferation and survival.
Caption: Ras signaling pathway and inhibitor intervention points.
Experimental Workflows
The following diagram illustrates a general workflow for evaluating the efficacy of Icmt inhibitors and FTIs.
References
- 1. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amide-substituted farnesylcysteine analogs as inhibitors of human isoprenylcysteine carboxyl methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. RAS Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Inhibitors in Progeria Models: UCM-13207 vs. Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
Hutchinson-Gilford Progeria Syndrome (HGPS) is a rare and fatal genetic disorder characterized by accelerated aging. The disease is caused by a point mutation in the LMNA gene, leading to the production of a toxic protein called progerin. Progerin undergoes a series of post-translational modifications, including farnesylation and carboxyl methylation, which anchor it to the nuclear membrane, causing nuclear abnormalities, DNA damage, and premature cellular senescence.
A promising therapeutic strategy for HGPS is the inhibition of Isoprenylcysteine Carboxyl Methyltransferase (ICMT), the enzyme responsible for the final step of progerin processing. By blocking ICMT, progerin's toxicity can be mitigated. This guide provides a head-to-head comparison of two key ICMT inhibitors, UCM-13207 and C75, based on available experimental data in progeria models. While the initial query included Icmt-IN-2, a thorough review of published literature did not yield sufficient experimental data in the context of progeria to conduct a meaningful comparison. A commercially available compound, this compound (also known as compound 45), is listed with an IC50 of 0.168 μM, but further biological data in progeria models is not publicly available.
Comparative Data on ICMT Inhibitors in Progeria Models
The following tables summarize the quantitative data on the efficacy of UCM-13207 and C75 in various in vitro and in vivo models of progeria.
Table 1: In Vitro Efficacy of UCM-13207 and C75 in Progeria Models
| Parameter | UCM-13207 | C75 | Citation |
| ICMT Inhibition (IC50) | Not explicitly stated in progeria papers, but described as a potent inhibitor. | 0.5 μM | [1] |
| Progerin Delocalization | Significantly induced from the nuclear rim in human HGPS cells. | Partially mislocalizes progerin to the nucleoplasm. | [1][2] |
| Progerin Protein Levels | Decreased in both human HGPS and mouse progeroid cells.[1] | Increased accumulation in the nucleoplasm reported in some studies. | [3] |
| Cellular Proliferation | Increased in HGPS and LmnaG609G/G609G mouse fibroblasts. | Stimulates proliferation of late-passage HGPS cells. | [1][2] |
| Cellular Senescence | Delays senescence in HGPS cells. | Delays senescence in HGPS and Zmpste24-/- mouse fibroblasts. | [2] |
| Downstream Signaling | Increased phosphorylated Akt (pAkt) levels in treated progeroid cells. | Reduced progerin-AKT interaction and increased AKT phosphorylation. | [1][4] |
| Nuclear Morphology | Did not influence the characteristic nuclear blebbing phenotype.[5] | Did not affect nuclear shape abnormalities. | [1] |
Table 2: In Vivo Efficacy of UCM-13207 and C75 in Progeroid Mouse Models
| Parameter | UCM-13207 | C75 | Citation |
| Mouse Model | LmnaG609G/G609G | LmnaG609G/G609G (with genetic Icmt inactivation) | [2][4] |
| Lifespan | Extended lifespan by 20%.[4] | Genetic inactivation of Icmt improved survival. Pharmacological in vivo data for C75 is limited due to poor bioavailability. | [2][6] |
| Body Weight | Significantly improved body weight.[3] | Genetic inactivation of Icmt increased body weight. | [5] |
| Grip Strength | Enhanced grip strength.[4] | Genetic inactivation of Icmt improved muscle strength. | [5] |
| Cardiovascular Phenotype | Reduced progerin levels in aortic and endocardial tissue; increased number of vascular smooth muscle cells (VSMCs).[4][7] | Genetic inactivation of Icmt restored VSMC numbers in the aorta. | [2][8] |
| Tissue Senescence | Decreased tissue senescence in multiple organs.[4] | Not explicitly reported for pharmacological inhibition with C75. |
Signaling Pathways and Experimental Workflows
Progerin Processing and ICMT Inhibition Pathway
The following diagram illustrates the post-translational modification of prelamin A to progerin and the mechanism of action for ICMT inhibitors.
References
- 1. A small-molecule ICMT inhibitor delays senescence of Hutchinson-Gilford progeria syndrome cells | eLife [elifesciences.org]
- 2. frontlinegenomics.com [frontlinegenomics.com]
- 3. pnas.org [pnas.org]
- 4. A small-molecule ICMT inhibitor delays senescence of Hutchinson-Gilford progeria syndrome cells - ProQuest [proquest.com]
- 5. A small-molecule ICMT inhibitor delays senescence of Hutchinson-Gilford progeria syndrome cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. University of Illinois Urbana-Champaign - Wikipedia [en.wikipedia.org]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. A small-molecule ICMT inhibitor delays senescence of Hutchinson-Gilford progeria syndrome cells - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Icmt-IN-2: A Comparative Safety Profile of Isoprenylcysteine Carboxyl Methyltransferase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the safety profiles of emerging Isoprenylcysteine Carboxyl Methyltransferase (Icmt) inhibitors, with a focus on benchmarking the novel compound Icmt-IN-2 against established inhibitors such as cysmethynil, C75, and UCM-13207. The data presented is intended to aid researchers in evaluating the therapeutic potential and safety considerations of these compounds.
Executive Summary
Isoprenylcysteine carboxyl methyltransferase (Icmt) has emerged as a promising therapeutic target, particularly in oncology, due to its critical role in the post-translational modification of key signaling proteins like Ras. While several Icmt inhibitors have been developed, their clinical translation has been hampered by safety and bioavailability concerns. This guide offers a side-by-side comparison of the in vitro and in vivo safety data for this compound and other notable Icmt inhibitors, providing a valuable resource for the drug development community.
Data Presentation: Comparative Safety and Potency of Icmt Inhibitors
The following table summarizes the available quantitative data for this compound and established Icmt inhibitors. This allows for a direct comparison of their potency (IC50 for Icmt inhibition) and their in vitro cytotoxicity (IC50 against various cell lines).
| Inhibitor | Icmt IC50 (µM) | Cell Line | Cytotoxicity IC50 (µM) | In Vivo Safety Notes |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Cysmethynil | 2.4[1][2] | Multiple cell lines | 16.8 - 23.3[2] | No adverse effects on mouse body weight at 100-200 mg/kg.[1] Poor aqueous solubility is a limitation for clinical development. |
| C75 | 0.5[3] | HGPS Fibroblasts | Well-tolerated in prolonged incubation.[3] | Predicted to have poor bioavailability.[3] |
| UCM-13207 | 1.4[4] | Mouse Fibroblasts | No appreciable toxicity up to 10 µM.[4] | Showed good in vivo efficacy and safety in a progeroid mouse model.[5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are the protocols for key experiments cited in this guide.
In Vitro Icmt Inhibition Assay
Objective: To determine the concentration of an inhibitor required to reduce Icmt enzyme activity by 50% (IC50).
Methodology:
-
Recombinant human Icmt enzyme is incubated with its substrate, N-acetyl-S-farnesyl-L-cysteine (AFC), and the methyl donor S-adenosyl-L-[methyl-3H]methionine.
-
The reaction is carried out in the presence of varying concentrations of the test inhibitor (e.g., this compound, cysmethynil).
-
The amount of radiolabeled methyl group transferred to the AFC substrate is quantified using scintillation counting.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the effect of an inhibitor on cell viability and determine its cytotoxic concentration (IC50).
Methodology:
-
Human cancer cell lines (e.g., PC3, MDA-MB-231) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the Icmt inhibitor for a specified period (e.g., 72 hours).
-
Following treatment, the culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.
-
The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (typically 570 nm).
-
The IC50 value is determined by plotting the percentage of cell viability against the inhibitor concentration.
In Vivo Toxicity Studies in Animal Models
Objective: To evaluate the systemic toxicity and determine the maximum tolerated dose (MTD) of an Icmt inhibitor in a living organism.
Methodology:
-
The inhibitor is administered to healthy mice or a disease model (e.g., tumor xenograft model) via a clinically relevant route (e.g., intraperitoneal injection, oral gavage).
-
A dose-escalation study is typically performed to identify the MTD.
-
Animals are monitored for clinical signs of toxicity, including changes in body weight, food and water consumption, and overall behavior.
-
At the end of the study, blood samples are collected for hematological and clinical chemistry analysis.
-
A comprehensive necropsy and histopathological examination of major organs are performed to identify any treatment-related toxicities.
Mandatory Visualizations
Icmt Signaling Pathway
The following diagram illustrates the central role of Icmt in the post-translational modification of Ras and other CAAX proteins, a critical step for their proper localization and function in cellular signaling cascades.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. broadpharm.com [broadpharm.com]
- 4. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Independent Validation of Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Inhibitors: A Comparative Guide
An Independent Analysis of Preclinical Data for Cysmethynil, Compound 8.12, and UCM-1336
Initial searches for "Icmt-IN-2" did not yield any publicly available research data corresponding to a compound with this specific designation. It is possible that this is an internal development name or a misnomer. This guide therefore provides a comparative analysis of three well-documented inhibitors of Isoprenylcysteine Carboxyl Methyltransferase (ICMT): cysmethynil, the improved analog compound 8.12, and the potent inhibitor UCM-1336. This comparison is intended to offer researchers, scientists, and drug development professionals an objective overview of their preclinical performance based on published findings.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of the selected ICMT inhibitors against the ICMT enzyme and various cancer cell lines, as well as their in vivo performance in preclinical models.
Table 1: In Vitro ICMT Enzymatic Inhibition
| Compound | IC50 (µM) | Assay Conditions |
| Cysmethynil | 2.4 | In vitro vapor diffusion methyltransferase assay with biotin-S-farnesyl-l-cysteine (BFC) as the substrate.[1][2][3] |
| Compound 8.12 | Not explicitly stated in the provided results. Described as a more potent analog of cysmethynil.[4] | Not explicitly stated in the provided results. |
| UCM-1336 | 2[5] | Not explicitly stated in the provided results. |
Table 2: In Vitro Cell Growth Inhibition (IC50 in µM)
| Cell Line | Cancer Type | Cysmethynil | Compound 8.12 | UCM-1336 |
| PC3 | Prostate Cancer | ~20-30 (time-dependent) | ~1.6-3.6 (induces G1 arrest)[6] | Not specified |
| HepG2 | Liver Cancer | Not specified | ~0.8-1.6 (induces G1 arrest)[6] | Not specified |
| MiaPaCa2 | Pancreatic Cancer | Dose-dependent inhibition[7] | Not specified | Not specified |
| AsPC-1 | Pancreatic Cancer | Dose-dependent inhibition[7] | Not specified | Not specified |
| PANC-1 | Pancreatic Cancer | Dose-dependent inhibition[7] | Not specified | 2-12[8] |
| BxPC-3 | Pancreatic Cancer | Dose-dependent inhibition[7] | Not specified | Not specified |
| MDA-MB-231 | Breast Cancer | 19.1 to <25[2] | Not specified | 2-12[8] |
| SW620 | Colorectal Cancer | Not specified | Not specified | 2-12[8] |
| SK-Mel-173 | Melanoma | Not specified | Not specified | 2-12[8] |
| HL-60 | Acute Myeloid Leukemia | Not specified | Not specified | 2-12[8] |
Table 3: In Vivo Efficacy
| Compound | Animal Model | Cancer Type | Dosing Regimen | Key Findings |
| Cysmethynil | PC3 xenograft mice[3] | Prostate Cancer | 100 or 200 mg/kg, intraperitoneal injection, every 48h for 28 days | Markedly reduced tumor size.[3] |
| Compound 8.12 | Xenograft mouse model[6] | Not specified | Not specified | Inhibited tumor growth with greater potency than cysmethynil.[6] |
| UCM-1336 | NSG mice with HL-60 xenografts[8] | Acute Myeloid Leukemia | 25 mg/kg, intraperitoneally, for 15 days (3 cycles of 5 days on, 2 days off)[8] | Significant delay in tumor development and death; decreased leukemia cell infiltration in bone marrow.[8] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the independent validation and replication of research findings. Below are descriptions of the general protocols used to evaluate the efficacy of the compared ICMT inhibitors.
In Vitro ICMT Inhibition Assay
This assay quantifies the enzymatic activity of ICMT and the inhibitory potential of test compounds.
-
Principle: The assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a prenylated cysteine substrate.
-
General Protocol:
-
Recombinant human ICMT enzyme is incubated with the test compound at various concentrations.
-
A biotinylated and farnesylated cysteine substrate (e.g., biotin-S-farnesyl-L-cysteine) and radiolabeled [³H]SAM are added to initiate the reaction.[2]
-
The reaction mixture is incubated at 37°C for a specified time.
-
The reaction is stopped, and the biotinylated substrate is captured on a streptavidin-coated plate.
-
The amount of incorporated radioactivity is measured using a scintillation counter to determine the extent of methylation.
-
IC50 values are calculated from the dose-response curves.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the effect of ICMT inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Principle: The yellow tetrazolium salt MTT is reduced to purple formazan crystals by metabolically active cells. The amount of formazan is proportional to the number of viable cells.
-
General Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the ICMT inhibitor or vehicle control for a specified duration (e.g., 24, 48, 72 hours).
-
MTT reagent is added to each well and incubated for 2-4 hours to allow for formazan crystal formation.
-
A solubilization solution (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[9]
-
Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values are determined.
-
Anchorage-Independent Growth Assay (Soft Agar Assay)
This assay assesses the ability of cancer cells to grow in an anchorage-independent manner, a hallmark of malignant transformation.
-
Principle: Transformed cells can form colonies in a semi-solid medium like soft agar, while normal cells cannot.
-
General Protocol:
-
A base layer of agar mixed with cell culture medium is allowed to solidify in a culture dish.
-
A top layer containing a single-cell suspension of cancer cells mixed with a lower concentration of agar is poured over the base layer.
-
The cells are treated with the ICMT inhibitor by incorporating it into the top agar layer or by adding it to the overlying liquid medium.
-
The plates are incubated for several weeks (e.g., 2-4 weeks) to allow for colony formation.
-
Colonies are stained (e.g., with crystal violet) and counted.[10][11][12]
-
The effect of the inhibitor is quantified by the reduction in the number and size of colonies compared to the control.
-
In Vivo Xenograft Tumor Model
This in vivo model is used to evaluate the anti-tumor efficacy of ICMT inhibitors in a living organism.
-
Principle: Human cancer cells are implanted into immunodeficient mice, where they form tumors. The effect of the test compound on tumor growth is then monitored.
-
General Protocol:
-
A suspension of human cancer cells (e.g., PC3 or HL-60) is injected subcutaneously or intravenously into immunodeficient mice (e.g., nude or NSG mice).[2][13][14]
-
Once tumors are established and reach a palpable size, the mice are randomized into treatment and control groups.
-
The ICMT inhibitor is administered to the treatment group according to a specific dosing schedule (e.g., daily, every other day) and route (e.g., intraperitoneal, oral). The control group receives a vehicle.
-
Tumor volume is measured regularly (e.g., with calipers) throughout the study.
-
At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
-
The anti-tumor efficacy is determined by comparing the tumor growth inhibition in the treated group to the control group.
-
Visualizations
ICMT-Mediated Signaling Pathway
Isoprenylcysteine carboxyl methyltransferase (ICMT) is a critical enzyme in the post-translational modification of CAAX proteins, most notably the Ras family of small GTPases. Inhibition of ICMT disrupts the proper localization and function of Ras, thereby affecting downstream signaling pathways involved in cell proliferation, survival, and differentiation.
Caption: ICMT-mediated Ras signaling pathway and its inhibition.
Experimental Workflow for Preclinical Evaluation of ICMT Inhibitors
The preclinical evaluation of ICMT inhibitors typically follows a structured workflow, progressing from in vitro characterization to in vivo efficacy studies.
Caption: Preclinical evaluation workflow for ICMT inhibitors.
References
- 1. yeasenbio.com [yeasenbio.com]
- 2. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 3. THE ISOPRENOID SUBSTRATE SPECIFICITY OF ISOPRENYLCYSTEINE CARBOXYLMETHYLTRANSFERASE: DEVELOPMENT OF NOVEL INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. millerlaboratory.org [millerlaboratory.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Treatment of Cancers by Inhibition of Isoprenylcysteine Carboxyl Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. texaschildrens.org [texaschildrens.org]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. artscimedia.case.edu [artscimedia.case.edu]
- 11. StarrLab - Soft Agar Colony Formation Assay [sites.google.com]
- 12. Soft Agar Colony Formation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. LLC cells tumor xenograft model [protocols.io]
- 14. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
Comparative Analysis of Icmt Inhibitor Effects on Ras Isoforms: A Guide for Researchers
For researchers in oncology and drug discovery, understanding the nuanced effects of therapeutic agents on different protein isoforms is critical. This guide provides a comparative analysis of the effects of Isoprenylcysteine Carboxyl Methyltransferase (Icmt) inhibitors on the three major Ras isoforms: KRas, HRas, and NRas. Due to the limited availability of specific data on "Icmt-IN-2," this guide will focus on the well-characterized potent Icmt inhibitor, UCM-1336, as a representative compound to illustrate the comparative effects on Ras isoforms.
Isoprenylcysteine carboxyl methyltransferase (Icmt) is a critical enzyme in the post-translational modification of Ras proteins. This methylation step is essential for the proper localization of Ras to the plasma membrane, a prerequisite for its signaling functions.[1][2][3] Inhibition of Icmt has emerged as a promising therapeutic strategy for cancers driven by Ras mutations.[4][5][6][7]
Differential Dependence of Ras Isoforms on Icmt
While all Ras isoforms undergo Icmt-mediated methylation, their dependence on this modification for plasma membrane localization varies. Notably, NRas exhibits a unique and critical requirement for Icmt activity.[8][9] This is attributed to its distinct secondary membrane-targeting signal, which consists of a single palmitoylation site.[8][9] In contrast, other Ras isoforms have additional or more robust secondary signals that can partially compensate for the lack of methylation. This inherent biological difference forms the basis for the differential effects of Icmt inhibitors.
UCM-1336: A Potent Icmt Inhibitor
UCM-1336 is a potent inhibitor of Icmt with a reported half-maximal inhibitory concentration (IC50) of 2 µM.[1][10][11][12] Studies have shown that UCM-1336 effectively impairs the membrane association of all four Ras isoforms (including KRas, HRas, and NRas), leading to a reduction in their activity and the inhibition of downstream signaling pathways.[1][10][12][13]
Quantitative Analysis of Icmt Inhibitor Activity
The following table summarizes the inhibitory activity of UCM-1336 and another notable Icmt inhibitor, cysmethynil, providing a comparative perspective on their potency.
| Inhibitor | Target | IC50 Value | Cell Line(s) | Effect | Reference(s) |
| UCM-1336 | Icmt | 2 µM | - | Potent inhibition of Icmt enzymatic activity. | [1][11][12] |
| Various Ras-driven cancer cell lines | 2-12 µM | PANC1, MIA-PaCa-2, MDA-MB-231, SW620, SK-Mel-173, HL60 | Inhibition of cell viability. | [13] | |
| Cysmethynil | Icmt | 2.4 µM | - | Inhibition of Icmt enzymatic activity. | [14] |
| HepG2 | 19.3 µM | HepG2 | Antiproliferative activity. | [14] | |
| IMR-90 | 29.2 µM | IMR-90 | Antiproliferative activity. | [14] |
Impact on Downstream Signaling
Inhibition of Icmt and the subsequent mislocalization of Ras proteins lead to the attenuation of downstream signaling cascades. Treatment with UCM-1336 has been shown to decrease the levels of active, GTP-bound Ras and inhibit the phosphorylation of key downstream effectors in the MEK/ERK and PI3K/AKT pathways.[13] While UCM-1336 affects all Ras isoforms, the pronounced dependence of NRas on Icmt suggests that NRas-driven cancers may be particularly sensitive to this class of inhibitors.[8][9]
Experimental Protocols
Below are detailed methodologies for key experiments cited in the analysis of Icmt inhibitors.
Icmt Activity Assay (Vapor Diffusion Assay)
This assay is used to determine the enzymatic activity of Icmt and the potency of inhibitors.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a Tris-HCl buffer (pH 7.5), recombinant Icmt (or cell membrane fractions containing Icmt), the methyl donor S-adenosyl-L-[methyl-14C]methionine (14C-SAM), and the substrate, such as N-acetyl-S-farnesyl-L-cysteine (AFC).[3]
-
Initiation of Reaction: The reaction is initiated by the addition of the enzyme preparation. For inhibitor studies, varying concentrations of the inhibitor (e.g., UCM-1336) are pre-incubated with the enzyme before adding the substrate.
-
Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30 minutes).
-
Termination and Measurement: The reaction is terminated, and the amount of methylated substrate is quantified by measuring the radioactivity transferred to the substrate. This is often done using a vapor diffusion method where the volatile methylated product is captured and counted.
-
Data Analysis: IC50 values are calculated by plotting the percentage of Icmt inhibition against the logarithm of the inhibitor concentration.
Ras Localization Analysis (Confocal and Immunofluorescence Microscopy)
This method is used to visualize the subcellular localization of Ras isoforms upon treatment with an Icmt inhibitor.
-
Cell Culture and Treatment: Cells expressing fluorescently tagged Ras isoforms (e.g., GFP-NRas) or endogenous Ras are cultured on coverslips. The cells are then treated with the Icmt inhibitor (e.g., UCM-1336) or a vehicle control for a specified duration.[13]
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.
-
Immunostaining (for endogenous Ras): For non-tagged proteins, cells are incubated with a primary antibody specific to the Ras isoform of interest, followed by a fluorescently labeled secondary antibody.
-
Imaging: The coverslips are mounted on slides, and the cells are imaged using a confocal microscope.
-
Analysis: The images are analyzed to determine the localization of the Ras protein (e.g., plasma membrane vs. intracellular compartments like the Golgi or cytoplasm).
Western Blotting for Downstream Signaling
This technique is used to assess the activation state of proteins in the Ras signaling pathways.
-
Cell Lysis and Protein Quantification: Cells are treated with the Icmt inhibitor or vehicle control. After treatment, cells are lysed, and the total protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated (active) forms of downstream signaling proteins (e.g., phospho-ERK, phospho-AKT) and total protein levels of these effectors as loading controls.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.[13]
-
Quantification: The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams, created using the DOT language, illustrate the Ras signaling pathway, the mechanism of Icmt inhibition, and a typical experimental workflow.
Caption: Ras post-translational modification and signaling pathway.
Caption: Mechanism of action of an Icmt inhibitor.
Caption: Experimental workflow for comparative analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cysmethynil - Wikipedia [en.wikipedia.org]
- 3. Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoprenylcysteine carboxylmethyltransferase is critical for malignant transformation and tumor maintenance by all RAS isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoprenylcysteine carboxylmethyltransferase is critical for malignant transformation and tumor maintenance by all RAS isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inactivating Icmt ameliorates K-RAS–induced myeloproliferative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inactivating Icmt ameliorates K-RAS-induced myeloproliferative disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NRAS is unique among RAS proteins in requiring ICMT for trafficking to the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. life-science-alliance.org [life-science-alliance.org]
- 10. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 11. medchemexpress.com [medchemexpress.com]
- 12. A Potent Isoprenylcysteine Carboxylmethyltransferase (ICMT) Inhibitor Improves Survival in Ras-Driven Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Icmt-IN-2
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds like Icmt-IN-2 is a critical component of laboratory safety and operational integrity. This guide provides a procedural framework for the proper disposal of this compound, emphasizing safety, compliance, and environmental responsibility.
Note: This information is based on general best practices for laboratory chemical disposal. Always consult the specific Safety Data Sheet (SDS) provided by the supplier of this compound and adhere to your institution's Environmental Health and Safety (EHS) guidelines for definitive procedures.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures to mitigate potential hazards.
| Hazard Category | Personal Protective Equipment (PPE) and Handling Procedures |
| Eye Contact | Wear appropriate protective eyeglasses or chemical safety goggles.[1] If contact occurs, immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Avoid contact with skin.[1] Wear protective gloves and a lab coat. In case of contact, immediately wash skin with soap and plenty of water.[1] Remove contaminated clothing and wash before reuse. |
| Inhalation | Avoid breathing dust or fumes. Use only in a well-ventilated area or under a chemical fume hood. If inhaled, move the person into fresh air. If not breathing, give artificial respiration. Seek medical attention. |
| Ingestion | Do not ingest. If swallowed, wash out mouth with water provided the person is conscious. Call a physician or poison control center immediately.[1] |
Step-by-Step Disposal Protocol for this compound
The proper disposal of chemical waste is a regulated process that ensures the safety of personnel and the environment. The following workflow outlines the necessary steps for the disposal of this compound.
1. Consult Safety Data Sheet (SDS) and Institutional EHS:
-
Obtain the specific SDS for this compound from the manufacturer or supplier. The SDS provides critical information on physical and chemical properties, hazards, and disposal considerations.
-
Review your institution's Environmental Health and Safety (EHS) guidelines for chemical waste disposal.
2. Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS office.
-
Segregate solid waste (e.g., contaminated gloves, weigh paper) from liquid waste (e.g., solutions containing this compound).
3. Select Appropriate Waste Container:
-
Use a chemically compatible and leak-proof container with a secure lid.
-
The container must be in good condition, free of cracks or residue on the outside.
4. Packaging Waste:
-
For solid waste, place it in a designated, properly labeled hazardous waste bag or container.
-
For liquid waste, carefully pour it into the designated liquid waste container, avoiding splashes. Do not fill the container to more than 90% capacity to allow for expansion.
5. Labeling the Waste Container:
-
Attach a completed hazardous waste label to the container as soon as the first drop of waste is added.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" and any other constituents of the waste.
-
The approximate percentage of each component.
-
The specific hazards (e.g., flammable, toxic).
-
The date the waste was first added to the container.
-
Your name, department, and contact information.
-
6. Secure Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) that is under the control of the laboratory.
-
The storage area should be secure, well-ventilated, and away from sources of ignition or incompatible materials.
7. Arrange for Disposal:
-
Contact your institution's EHS office or the designated hazardous waste disposal vendor to schedule a pickup.
-
Provide all necessary information about the waste stream as requested.
Experimental Protocols Cited
While no specific experimental protocols for the disposal of this compound were found, the general procedures outlined above are based on standard laboratory practices for chemical waste management. For detailed methodologies on handling and disposal of hazardous substances, refer to guidelines provided by regulatory bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).
By adhering to these procedures, you contribute to a safe laboratory environment, ensure regulatory compliance, and minimize the environmental impact of your research activities.
References
Essential Safety and Handling Protocols for Icmt-IN-2
Disclaimer: This document provides guidance on personal protective equipment (PPE) and handling procedures for Icmt-IN-2 based on general laboratory safety principles for compounds with unknown hazard profiles. No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. Researchers must exercise caution and consult with their institution's Environmental Health and Safety (EHS) department for a comprehensive risk assessment before handling this substance.
Immediate Safety and Operational Plan
Researchers and laboratory personnel must adhere to a stringent safety protocol when handling this compound due to the absence of specific hazard information. The following guidelines are based on a conservative approach, treating the compound as potentially hazardous.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for various levels of protection, which should be determined by a site-specific risk assessment.
| Protection Level | Respiratory Protection | Hand Protection | Eye/Face Protection | Protective Clothing |
| Level C (Recommended Minimum) | Full-face or half-mask air-purifying respirator (NIOSH approved) | Chemical-resistant outer and inner gloves | Chemical splash goggles and/or face shield | Chemical-resistant one-piece coverall or hooded two-piece chemical splash suit, and chemical-resistant boots.[1] |
| Level B (Higher Risk) | Positive-pressure, self-contained breathing apparatus (SCBA) (NIOSH approved) | Chemical-resistant outer and inner gloves | Chemical splash goggles and face shield | Hooded chemical-resistant clothing (overalls and long-sleeved jacket), and outer chemical-resistant boots.[1][2] |
| Level A (Highest Risk) | Positive-pressure, full face-piece SCBA | Totally encapsulating chemical- and vapor-protective suit with inner and outer chemical-resistant gloves | Not applicable (fully encapsulated) | Totally encapsulated chemical- and vapor-protective suit.[2] |
For routine laboratory operations involving small quantities of this compound, Level C protection is recommended as a minimum standard. However, if there is a risk of aerosolization or if handling larger quantities, a higher level of protection, such as Level B, should be considered.[1][2]
Handling and Disposal Procedures
Engineering Controls:
-
Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.
Procedural Guidance:
-
Preparation: Before handling, ensure all necessary PPE is inspected and properly donned. Prepare all necessary equipment and reagents to minimize movement and potential for spills.
-
Handling:
-
Avoid direct contact with the skin, eyes, and clothing.[3]
-
Do not eat, drink, or smoke in the area where this compound is handled.[4]
-
Use non-sparking tools and prevent the buildup of electrostatic charge.[3]
-
Wash hands thoroughly with soap and water after handling and before leaving the work area.[4][5]
-
-
Spill Response:
-
In case of a spill, evacuate the area and prevent entry.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean up.
-
Absorb the spill with an inert, non-combustible material and place it in a sealed, labeled container for disposal.
-
Ventilate the area and wash the spill site after the material has been removed.
-
-
Disposal:
-
Dispose of this compound and any contaminated materials as hazardous waste in accordance with all local, state, and federal regulations.[6]
-
Do not dispose of this compound down the drain or in the general trash.[7]
-
Ensure waste containers are properly labeled with the contents and associated hazards.
-
Experimental Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of chemicals with unknown hazards.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
